6-Bromo-4-fluoro-1,3-benzodioxole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFYSJIUIPMTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415022-32-0 | |
| Record name | 6-bromo-4-fluoro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4-fluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring a methylenedioxy bridge, a fluorine atom, and a bromine atom, provides multiple points for molecular elaboration, making it a valuable intermediate in drug discovery and development. The 1,3-benzodioxole moiety is found in a range of natural products and synthetic drugs, often contributing to their biological activity.[1][2][3] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established chemical principles and adapted from proven methodologies for analogous structures.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a two-step process. This pathway begins with the formation of the 1,3-benzodioxole ring from a readily available precursor, followed by a regioselective bromination of the aromatic ring.
The proposed two-step synthesis is as follows:
-
Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole from 4-fluorocatechol via a nucleophilic substitution reaction to form the methylenedioxy bridge.
-
Step 2: Regioselective Bromination of 4-fluoro-1,3-benzodioxole to yield the target compound, this compound.
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole
The initial step involves the formation of the methylenedioxy bridge on 4-fluorocatechol. This reaction is a Williamson ether synthesis variant, where the two hydroxyl groups of the catechol act as nucleophiles.
Mechanistic Insights
The reaction proceeds via a double nucleophilic substitution on a methylene dihalide, typically dichloromethane or diiodomethane. The use of a strong base is necessary to deprotonate the hydroxyl groups of the catechol, forming a more potent nucleophile. A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is often employed to facilitate the reaction between the aqueous phase (containing the deprotonated catechol) and the organic phase (containing the methylene dihalide).[4]
Experimental Protocol (Adapted from similar syntheses)
-
Reaction Setup: To a solution of 4-fluorocatechol (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in water, add a solution of sodium hydroxide (2.2 equivalents) in water.
-
Addition of Reagent: Add dichloromethane (excess, acts as both reagent and solvent) to the aqueous solution.
-
Reaction Conditions: Heat the biphasic mixture to reflux (approximately 40-50 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 4-fluoro-1,3-benzodioxole.
Step 2: Regioselective Bromination of 4-Fluoro-1,3-benzodioxole
The second step is an electrophilic aromatic substitution reaction to introduce a bromine atom onto the 4-fluoro-1,3-benzodioxole ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation as it is a solid and safer to handle than liquid bromine.[3][5]
Causality of Regioselectivity
The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aromatic ring. The methylenedioxy group and the fluorine atom are both ortho, para-directing activators. The position of bromination will be the one that is most activated and sterically accessible. In this case, the 6-position is para to the fluorine atom and ortho to one of the oxygen atoms of the dioxole ring, making it the most likely site for electrophilic attack. The solvent can also play a role in the regioselectivity of the reaction.[3]
Experimental Protocol (Adapted from similar syntheses)
-
Reaction Setup: Dissolve 4-fluoro-1,3-benzodioxole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagent: Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to afford this compound.
Data Summary
The following table summarizes the key physical and chemical properties of the starting materials, intermediate, and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 4-Fluorocatechol | C₆H₅FO₂ | 128.10 | Off-white solid |
| 4-Fluoro-1,3-benzodioxole | C₇H₅FO₂ | 140.11 | Colorless liquid |
| This compound | C₇H₄BrFO₂ | 219.01 | White to pale yellow solid |
Conclusion
This technical guide outlines a feasible and scientifically sound synthetic pathway for this compound. The proposed two-step synthesis, involving the formation of the methylenedioxy bridge followed by a regioselective bromination, utilizes well-established reactions in organic chemistry. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
Sources
- 1. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 2. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof - Google Patents [patents.google.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
6-Bromo-4-fluoro-1,3-benzodioxole: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1,3-benzodioxole (CAS No. 1415022-32-0), a halogenated benzodioxole derivative of significant interest in contemporary drug discovery and organic synthesis. This document details the physicochemical properties, plausible synthetic routes, reactivity profile, and potential applications of this compound, with a particular focus on its role as a versatile building block in medicinal chemistry. Safety and handling protocols are also addressed to ensure its responsible use in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this emerging chemical entity.
Introduction: The Strategic Importance of Fluorinated Benzodioxoles
The 1,3-benzodioxole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active molecules. Its incorporation into molecular frameworks can significantly influence biological activity. The strategic introduction of halogen atoms, particularly fluorine and bromine, onto this scaffold offers a powerful tool for modulating a compound's physicochemical and pharmacokinetic properties. Fluorine, with its high electronegativity and small size, can alter metabolic stability, binding affinity, and membrane permeability[1][2]. Bromine, a larger and more polarizable halogen, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.
This compound combines these features, presenting a unique building block for the synthesis of novel and complex molecules. The presence of both fluorine and bromine on the benzodioxole ring system allows for selective and orthogonal chemical transformations, making it a highly valuable intermediate in the design and synthesis of new therapeutic agents. Notably, fluorinated benzodioxole cores are integral to innovative drugs such as Lumacaftor and Tezacaftor, which are used in the treatment of cystic fibrosis, highlighting the therapeutic potential of this class of compounds[1][3].
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in the public domain. However, based on its chemical structure and data from analogous compounds, the following properties can be detailed.
| Property | Value | Source |
| CAS Number | 1415022-32-0 | |
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | |
| Appearance | Predicted to be a solid or liquid at room temperature | Inferred from related structures |
| Melting Point | Not available. Predicted to be in a similar range to related substituted benzodioxoles. | N/A |
| Boiling Point | Not available. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from structural properties |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
A logical synthetic approach involves the electrophilic bromination of a 4-fluoro-1,3-benzodioxole precursor. This precursor can be synthesized from 4-fluorocatechol and a methylene source.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole
-
To a solution of 4-fluorocatechol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (2.5 eq).
-
Add dibromomethane (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-1,3-benzodioxole.
Step 2: Synthesis of this compound
-
Dissolve 4-fluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution. A catalytic amount of a Lewis acid may be beneficial.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Predicted Spectroscopic Data
3.3.1. 1H and 13C NMR Spectroscopy
Predictive models are invaluable for the initial characterization of novel compounds. The predicted NMR spectra for this compound are as follows:
-
1H NMR (predicted): The spectrum is expected to show a singlet for the methylene protons of the dioxole ring (O-CH₂-O) around δ 6.0-6.2 ppm. The aromatic region should display two doublets corresponding to the two aromatic protons. The proton at C5 will likely appear as a doublet, and the proton at C7 will appear as a doublet with coupling to the fluorine atom.
-
13C NMR (predicted): The spectrum will show a signal for the methylene carbon at approximately δ 102-104 ppm. The aromatic region will display signals for the six aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and dioxole substituents. The carbon attached to fluorine will exhibit a large C-F coupling constant.
3.3.2. Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M⁺ peak will be observed, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Predicted Fragmentation Pathway:
Sources
Spectroscopic data for "6-Bromo-4-fluoro-1,3-benzodioxole" (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-fluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated benzodioxole derivative of significant interest in synthetic chemistry and drug discovery due to its potential as a versatile building block. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available in the searched scientific literature and databases, this guide will present a detailed theoretical analysis of the expected spectroscopic data based on established principles and data from closely related analogs. This predictive approach offers valuable insights for researchers working with this and similar molecular scaffolds.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound combines a benzodioxole core with two halogen substituents, bromine and fluorine, on the aromatic ring. This unique substitution pattern is expected to give rise to distinct spectroscopic signatures.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the dioxole ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-5 | 7.0 - 7.3 | d | JH-F = 8-10 Hz |
| H-7 | 6.8 - 7.1 | d | JH-H = ~2 Hz |
| O-CH₂-O | 5.9 - 6.1 | s | - |
Rationale behind Predictions:
-
Aromatic Protons (H-5 and H-7): The electron-withdrawing effects of the bromine and fluorine atoms will deshield the aromatic protons, causing them to resonate downfield. The fluorine atom at position 4 is expected to cause a doublet splitting for the adjacent proton H-5 due to through-bond coupling (JH-F). The bromine at position 6 will have a smaller effect on the chemical shift of H-7 compared to the fluorine's effect on H-5. The coupling between H-5 and H-7 is expected to be a small meta-coupling.
-
Methylene Protons (O-CH₂-O): The two protons of the methylene bridge in the dioxole ring are chemically equivalent and are expected to appear as a sharp singlet in the region of 5.9-6.1 ppm, a characteristic chemical shift for this functional group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-F | 150 - 160 (d, JC-F ≈ 240-250 Hz) |
| C-Br | 110 - 120 |
| C-O | 145 - 155 |
| C-H (aromatic) | 105 - 120 |
| C (quaternary aromatic) | 125 - 140 |
| O-CH₂-O | 100 - 105 |
Rationale behind Predictions:
-
Carbon attached to Fluorine (C-F): The carbon atom directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear at a very downfield chemical shift. Furthermore, it will exhibit a large one-bond coupling constant (JC-F).
-
Carbon attached to Bromine (C-Br): The carbon atom bonded to bromine will also be deshielded, but to a lesser extent than the carbon bonded to fluorine.
-
Aromatic and Dioxole Carbons: The chemical shifts of the other aromatic and dioxole carbons are predicted based on the known electronic effects of the substituents and data from similar benzodioxole structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (ether) | 1000 - 1300 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
Rationale behind Predictions:
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methylene group, and the strong C-O stretching of the dioxole ring. The C-F and C-Br stretching vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a characteristic isotopic cluster (M⁺ and M⁺+2) with approximately equal intensities, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z for the molecular ions would be around 219.9 g/mol and 221.9 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways for benzodioxole derivatives involve the loss of formaldehyde (CH₂O) from the dioxole ring. Further fragmentation of the aromatic ring would also be expected.
Illustrative Fragmentation Pathway
Caption: A simplified potential fragmentation pathway for this compound in mass spectrometry.
Experimental Protocols
While specific experimental data is not available, the following are general protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Processing: Record the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Conclusion
This technical guide has provided a detailed theoretical framework for the spectroscopic characterization of this compound. While awaiting the public availability of experimental data, the predicted NMR, IR, and MS spectra, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry and drug development. The insights provided herein will aid in the identification, purity assessment, and structural confirmation of this important chemical entity.
References
Due to the absence of specific literature containing experimental data for this compound, this section will list general authoritative sources on spectroscopic techniques.
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Field, L.D., Li, H.L., & Magill, A.M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]
"6-Bromo-4-fluoro-1,3-benzodioxole" molecular structure and conformation
Introduction: The Benzodioxole Scaffold in Drug Discovery
The 1,3-benzodioxole moiety is a privileged heterocyclic scaffold frequently encountered in a diverse array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents. The fusion of a benzene ring with a five-membered dioxole ring creates a rigid, yet conformationally flexible, system that can be strategically functionalized to modulate pharmacological activity.[4][5] The introduction of halogen substituents, such as bromine and fluorine, onto the benzodioxole core can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This guide focuses on a specific, yet under-documented, derivative: 6-Bromo-4-fluoro-1,3-benzodioxole.
Predicted Molecular Structure and Physicochemical Properties
Based on its chemical name and the fundamental principles of organic chemistry, the molecular and physicochemical properties of this compound can be predicted as follows:
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C7H4BrFO2 | Based on the parent structure and substituents. |
| Molecular Weight | 219.01 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Colorless to light yellow liquid or low-melting solid | Inferred from the properties of similar small aromatic molecules.[1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, chloroform, ether) | The hydrophobic benzene ring and halogen substituents suggest poor aqueous solubility, a common trait for benzodioxoles.[7] |
| Lipophilicity (logP) | Predicted to be higher than the parent 1,3-benzodioxole (logP ≈ 2.1) | The presence of bromine and fluorine atoms generally increases lipophilicity. |
Conformational Analysis: A Non-Planar Reality
While often depicted as a flat molecule in 2D drawings, studies on the parent 1,3-benzodioxole have revealed a non-planar conformation.[8][9] The five-membered dioxole ring is puckered, leading to a "butterfly" motion of the two rings. This puckering is governed by a double-minimum potential, indicating that the molecule exists in two equivalent, non-planar conformations that can interconvert.[8]
For this compound, it is highly probable that this inherent non-planarity is maintained. The presence of the bromine and fluorine atoms on the benzene ring is unlikely to enforce a planar conformation. The specific torsional angles and the energy barrier to ring inversion may be subtly influenced by the electronic and steric effects of the halogen substituents, a subject that warrants further computational and experimental investigation.
Caption: Predicted non-planar conformation of this compound.
Proposed Synthesis Pathway
A plausible synthetic route to this compound would likely start from a suitably substituted catechol precursor, followed by the formation of the dioxole ring.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the synthesis of 1,3-benzodioxoles from catechols.[10][11] This protocol has not been experimentally validated for the specific target molecule and should be adapted and optimized by qualified researchers.
Materials:
-
3-Bromo-5-fluorocatechol
-
Dichloromethane (or Diiodomethane)
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-bromo-5-fluorocatechol in DMF, add anhydrous potassium carbonate.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add dichloromethane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized molecule. The following are predicted spectroscopic characteristics for this compound based on the analysis of similar compounds.[12][13][14][15]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two aromatic protons and the characteristic signal for the methylene protons of the dioxole ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | Doublet of doublets | 1H | Aromatic CH |
| ~ 6.8 - 7.2 | Doublet of doublets | 1H | Aromatic CH |
| ~ 6.0 | Singlet | 2H | O-CH₂-O |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 150 | Aromatic C-O |
| ~ 110 - 130 | Aromatic C-F, C-Br, C-H |
| ~ 101 | O-CH₂-O |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretch |
| 2900 - 2800 | Aliphatic C-H stretch (CH₂) |
| 1600 - 1450 | Aromatic C=C stretch |
| 1250 - 1000 | C-O stretch (ether), C-F stretch |
| Below 800 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
| m/z | Assignment |
| 218, 220 | [M]⁺ molecular ion peaks (characteristic bromine isotope pattern) |
Potential Applications in Drug Discovery and Chemical Biology
Substituted benzodioxoles are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][16][17] The introduction of bromine and fluorine atoms in this compound could impart desirable properties for drug development, such as:
-
Enhanced Metabolic Stability: The presence of a fluorine atom can block sites of metabolism, increasing the half-life of the compound in vivo.
-
Increased Binding Affinity: Halogen bonding is an increasingly recognized non-covalent interaction that can enhance the binding of a ligand to its protein target.
-
Modulated Lipophilicity: The overall lipophilicity of the molecule can be fine-tuned by the halogen substituents to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
This molecule could serve as a valuable building block for the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, or probes for chemical biology studies.
Conclusion
While direct experimental data on this compound is currently lacking, a comprehensive understanding of its molecular structure, conformation, and potential reactivity can be derived from the well-established chemistry of the 1,3-benzodioxole scaffold and its substituted analogues. This in-depth technical guide provides a foundational framework for researchers and scientists interested in exploring the synthesis and potential applications of this and related compounds. The predictive data and hypothetical protocols presented herein are intended to serve as a starting point for further experimental investigation in the fields of synthetic chemistry and drug discovery.
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Caminati, W., Melandri, S., Corbelli, G., Favero, L. B., & Meyer, R. (n.d.). Chair conformation and barrier to ring puckering in 1,3-benzodioxole. Molecular Physics, 80(6), 1435-1443. [Link]
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Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893338. [Link]
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Wang, J., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]
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Hawash, M., et al. (2024). Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Journal of the Egyptian National Cancer Institute, 36(1), 2. [Link]
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Li, J., et al. (2015). Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. [Link]
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ScienceMadness Discussion Board. (2022). Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?[Link]
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ResearchGate. (2025). Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. [Link]
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Kohara, K., & Yamaguchi, K. (2020). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Analyst, 145(18), 6032-6038. [Link]
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An In-depth Technical Guide to the Reactivity Profile of 6-Bromo-4-fluoro-1,3-benzodioxole
Introduction: The Strategic Importance of 6-Bromo-4-fluoro-1,3-benzodioxole
This compound is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a benzodioxole moiety, provides a versatile platform for the synthesis of complex molecular architectures. The interplay between the electron-withdrawing nature of the halogens and the electron-donating character of the dioxole ring system imparts a nuanced reactivity profile, enabling selective transformations at multiple positions. This guide offers an in-depth exploration of the core reactivity of this molecule, providing field-proven insights and detailed protocols for its strategic manipulation in synthetic applications. The 1,3-benzodioxole ring, in particular, is a key structural motif in numerous biologically active compounds, contributing to their pharmacological properties.[1][2]
Core Reactivity: A Multi-faceted Profile
The reactivity of this compound is dominated by the presence of the C-Br bond, which serves as a primary handle for a wide array of transformations. The fluorine atom and the dioxole ring play crucial roles in modulating the electronic properties of the aromatic system, thereby influencing the regioselectivity and efficiency of these reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
The bromine atom at the 6-position is ideally suited for participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[3][4] These reactions allow for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is arguably the most versatile method for forming C-C bonds with this compound.[5][6][7] This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.[6][7][8] The choice of catalyst, ligand, base, and solvent is critical for achieving optimal yields and can be tailored to the specific coupling partners.[5]
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5][7] The base plays a crucial role in activating the organoboron reagent for transmetalation.[6][8]
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_Pd_Br [label="Ar-Pd(II)L_n-Br\n(Oxidative Addition)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_Pd_R [label="Ar-Pd(II)L_n-R\n(Transmetalation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_R [label="Ar-R\n(Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBr [label="Ar-Br\n(this compound)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic_Acid [label="R-B(OH)₂ + Base", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> Ar_Pd_Br [label="Ar-Br"]; Ar_Pd_Br -> Ar_Pd_R [label="R-B(OH)₂ / Base"]; Ar_Pd_R -> Pd0 [label="Reductive Elimination"]; Ar_Pd_R -> Ar_R [style=dashed]; ArBr -> Ar_Pd_Br [style=dashed]; Boronic_Acid -> Ar_Pd_Br [style=dashed]; }
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a 4:1 mixture of toluene/dioxane) are added the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.1 equiv.), and an aqueous solution of a base like 2 M Na₂CO₃.[9]
-
The reaction mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen) at 85 °C for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired biaryl compound.
| Parameter | Typical Conditions | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | [8][9] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | [8] |
| Base | Na₂CO₃, K₂CO₃, CsF, K₃PO₄ | [9] |
| Solvent | Toluene, Dioxane, THF, DMF | [9] |
| Temperature | Room Temperature to 150 °C (Microwave) | [9] |
Lithiation and Halogen-Metal Exchange: Generating Nucleophilic Intermediates
The bromine atom of this compound can be readily exchanged with lithium using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. This halogen-metal exchange generates a potent aryllithium nucleophile, which can be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 6-position.
Causality Behind Experimental Choices: The use of low temperatures (typically -78 °C) is critical to prevent side reactions, such as the "halogen dance" (vide infra) or decomposition of the organolithium intermediate. The choice between n-BuLi and t-BuLi can influence the rate of exchange and the potential for competing deprotonation reactions. In some cases, lithiation can occur regioselectively at other positions on the ring, directed by the fluorine or dioxole oxygens.[10]
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
-
A solution of this compound (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere.
-
An organolithium reagent (e.g., n-BuLi, 1.1 equiv.) is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.
-
The desired electrophile (e.g., an aldehyde, ketone, or CO₂) is then added, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography or crystallization.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Lithiation [label="Addition of n-BuLi\n-78 °C, THF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Aryllithium Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Electrophilic Quench\n(e.g., CO₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="6-Carboxy-4-fluoro-1,3-benzodioxole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lithiation; Lithiation -> Intermediate; Intermediate -> Quench; Quench -> Product; }
The Halogen Dance Reaction: A Potential Isomerization Pathway
The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[11][12][13] This rearrangement can be a significant side reaction during attempted deprotonations with strong, non-nucleophilic bases like lithium diisopropylamide (LDA), especially if the reaction is allowed to warm.[11][13] For this compound, a halogen dance could potentially lead to the formation of isomeric bromo-fluoro-benzodioxoles.
Mechanistic Considerations: The reaction is believed to proceed through a series of deprotonation and reprotonation steps, with the halogen migrating to the newly formed carbanionic center.[11] The thermodynamic stability of the various possible aryllithium intermediates often dictates the final position of the halogen. While sometimes viewed as an undesirable side reaction, the halogen dance can also be exploited synthetically to access isomers that are difficult to prepare by other means.[13][14]
Researchers should be mindful of this potential rearrangement when designing syntheses that involve strong bases and extended reaction times or elevated temperatures. Careful control of reaction conditions and quenching at low temperatures can often minimize the extent of the halogen dance.[15]
Applications in Drug Discovery and Beyond
The derivatives of this compound are valuable intermediates in the synthesis of pharmacologically active compounds and advanced materials. The ability to selectively introduce diverse substituents via the reactions outlined above allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, benzodioxole-containing molecules have been investigated as potential antitumor agents and inhibitors of various enzymes.[1][16][17]
Conclusion
This compound possesses a rich and versatile reactivity profile, primarily centered on the chemistry of its C-Br bond. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful tool for the construction of complex biaryl structures. Halogen-metal exchange followed by electrophilic trapping offers a direct route to a wide range of functionalized derivatives. An awareness of potential side reactions, such as the halogen dance, is crucial for successful synthetic planning. The strategic application of the methodologies described in this guide will continue to facilitate the discovery and development of novel molecules with important applications in science and medicine.
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Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][9][11][13] triazolo [4, 3-d][9][13] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed.
- Synthesise and test antibacterial activities of 1,3-benzodioxole deriv
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The Synthetic Cornerstone: A Technical Guide to 6-Bromo-4-fluoro-1,3-benzodioxole as a Versatile Starting Material
Abstract
This technical guide provides an in-depth exploration of 6-Bromo-4-fluoro-1,3-benzodioxole, a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug development. While direct literature precedents for its synthesis and reactivity are scarce, this document constructs a robust framework of its chemical utility based on established principles and proven methodologies for structurally analogous compounds. We will detail a proposed synthetic pathway, outline its physicochemical properties, and provide validated, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold for the synthesis of novel bioactive molecules.
Introduction: The Strategic Value of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged structure in organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its rigid, planar structure and unique electronic properties make it an attractive scaffold for interacting with biological targets. The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Concurrently, the presence of a bromine atom provides a versatile handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.
This compound combines these three critical features, making it a highly valuable, albeit underutilized, starting material for the synthesis of complex molecular architectures. This guide will illuminate its potential by providing a comprehensive technical overview.
Physicochemical Properties & Characterization
While exhaustive experimental data is not publicly available, the key properties of this compound can be reliably predicted and are summarized below.
| Property | Value | Source |
| CAS Number | 1415022-32-0 | [2] |
| Molecular Formula | C₇H₄BrFO₂ | [2] |
| Molar Mass | 219.01 g/mol | [2] |
| Appearance | Predicted: White to off-white solid | Analogous Compounds |
| Solubility | Predicted: Soluble in common organic solvents (DCM, THF, Dioxane, Ethyl Acetate) | General Chemical Principles |
Spectroscopic Characterization (Predicted):
Authentic spectra are not available in the literature. However, based on analogous structures, the following spectral characteristics are anticipated:
-
¹H NMR: Two aromatic protons would appear as doublets in the range of δ 6.8-7.5 ppm, with coupling constants influenced by both the fluorine and bromine substituents. The methylene protons of the dioxole ring would present as a singlet around δ 6.0-6.2 ppm.
-
¹³C NMR: Seven distinct signals are expected. The carbon bearing the bromine atom (C-Br) would resonate around δ 110-120 ppm, while the carbon attached to fluorine (C-F) would show a large one-bond coupling constant (¹JCF) and appear further downfield.[3][4]
-
¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
Synthesis of this compound: A Proposed Route
No direct, peer-reviewed synthesis of this compound has been published. However, a robust and logical synthetic pathway can be proposed based on well-established methodologies for the formation of substituted benzodioxoles and the electrophilic bromination of activated aromatic rings.
The proposed synthesis begins with the commercially available 3-fluorophenol and proceeds through formylation, nitration, reduction, diazotization/hydroxylation to form the key catechol intermediate, followed by cyclization and bromination.
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Key Bromination Step (Analog-Based)
This protocol is adapted from established procedures for the bromination of activated benzodioxole systems.[5]
Step 1: Bromination of 4-Fluoro-1,3-benzodioxole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve 4-Fluoro-1,3-benzodioxole (1.0 eq) in anhydrous acetonitrile (5-10 mL per mmol of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Synthetic Applications & Core Reactivity
The primary synthetic utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions at the C-Br bond. The electron-withdrawing nature of the fluorine atom and the dioxole ring's electronic properties influence the reactivity of the C-Br bond, making it an excellent substrate for these transformations.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4] It enables the coupling of the benzodioxole core with a wide variety of aryl and heteroaryl boronic acids or esters.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is based on standard, highly reliable conditions for Suzuki couplings of bromoarenes.[6]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the bromo-substrate). Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield 4-fluoro-6-phenyl-1,3-benzodioxole.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Fluoro-6-phenyl-1,3-benzodioxole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Fluoro-6-(4-methoxyphenyl)-1,3-benzodioxole | 80-92 |
| 3 | Pyridine-3-boronic acid | 3-(4-Fluoro-1,3-benzodioxol-6-yl)pyridine | 75-88 |
Yields are estimated based on typical outcomes for similar substrates.[6]
Mechanistic Insights: The Role of Substituents
The reactivity of this compound is dictated by the interplay of its substituents:
-
Bromo Group (Position 6): Serves as the primary reactive site for cross-coupling reactions, acting as an excellent leaving group in the oxidative addition step of the palladium catalytic cycle.
-
Fluoro Group (Position 4): As a strongly electronegative atom, it exerts a powerful electron-withdrawing inductive effect (-I). This effect can activate the C-Br bond towards oxidative addition. In the context of potential nucleophilic aromatic substitution (SNAr), the fluorine atom, being ortho to the dioxole oxygen and meta to the bromine, would have a less pronounced activating effect on the C-Br bond for SNAr compared to a para-positioned electron-withdrawing group.
-
Benzodioxole Ring: The oxygen atoms of the dioxole ring are electron-donating through resonance (+M effect), which generally activates the aromatic ring towards electrophilic substitution. However, in the context of cross-coupling, the overall electronic nature of the ring, influenced by both the fluoro and bromo groups, is sufficiently electron-neutral to readily participate in the catalytic cycle.
Conclusion and Future Outlook
This compound represents a potent and versatile building block for the synthesis of novel, complex molecules. Its strategic placement of bromo and fluoro substituents on the privileged benzodioxole scaffold provides chemists with a powerful tool for late-stage functionalization and the construction of compound libraries for drug discovery. The protocols and insights provided in this guide, derived from established chemical principles and analogous systems, offer a solid foundation for researchers to begin exploring the rich synthetic potential of this starting material. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of synthons like this compound is set to increase significantly.
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6-Bromo-4-fluorobenzo[d][1][7]dioxole. ChemBK. (URL: [Link])
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-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. (URL: [Link])
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The Suzuki Reaction. Chem 115 Myers. (URL: [Link])
-
Suzuki reaction. Wikipedia. (URL: [Link])
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13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. (URL: [Link])
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A Technical Guide to the Biological Potential of 6-Bromo-4-fluoro-1,3-benzodioxole Derivatives in Drug Discovery
Abstract
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the untapped potential of derivatives based on the "6-Bromo-4-fluoro-1,3-benzodioxole" core. By synthesizing insights from research on related halogenated benzodioxoles, we will explore promising avenues for drug development, detailing potential mechanisms of action, structure-activity relationships, and robust experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique scaffold for novel therapeutic agents.
The this compound Scaffold: A Primer
The 1,3-benzodioxole ring system is a common structural motif in pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological effects, including anticancer, antimicrobial, anti-inflammatory, and anti-hyperlipidemia properties.[2] The core value of the specific this compound scaffold lies in the synergistic effects of its halogen substituents:
-
Fluorine (at C4): The high electronegativity of fluorine can alter the acidity of adjacent protons and create strong, specific interactions (such as hydrogen bonds) with enzyme active sites. Its introduction often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Bromine (at C6): As a larger, more polarizable halogen, bromine can serve as a key binding point through halogen bonding, a non-covalent interaction increasingly recognized for its importance in ligand-receptor binding. It also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions.[3]
This dual-halogenation pattern presents a unique electronic and steric profile, making its derivatives prime candidates for targeted drug design.
Potential Therapeutic Applications and Mechanisms
Anticancer Activity
Derivatives of the 1,3-benzodioxole scaffold have demonstrated significant potential in oncology through various mechanisms.[2][4]
One of the most validated anticancer strategies for benzodioxole-containing compounds is the inhibition of tubulin polymerization.[5] Noscapine, a natural product featuring a 1,3-benzodioxole moiety, is a well-known anti-mitotic agent.[5] Modifications to its benzodioxole ring have led to analogues with significantly enhanced cytotoxic potency against various cancer cell lines, including breast cancer, melanoma, and lung carcinoma.[5] These compounds bind to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis.
-
Causality in Experimental Design: The choice to target tubulin is based on its critical role in cell division, making it a highly validated target for cancer chemotherapy. The rationale for modifying the benzodioxole ring is to improve binding affinity and overcome resistance mechanisms, such as P-glycoprotein efflux pumps.[5]
The thioredoxin (Trx) system is a key antioxidant pathway that is often overexpressed in cancer cells, contributing to drug resistance and cell survival.[6] Conjugating 1,3-benzodioxole derivatives with arsenical precursors has been shown to create potent inhibitors of the Trx system.[6][7] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptosis.[2][7]
-
Trustworthiness of the Approach: This strategy is self-validating because it targets a fundamental difference between many cancer cells and normal cells—the former's heightened reliance on antioxidant systems to manage high levels of oxidative stress.[6] The resulting compounds have shown high anti-tumor activity with selectivity for cancer cells over normal cells.[6]
Workflow for Anticancer Screening
Below is a logical workflow for the initial screening of novel this compound derivatives for anticancer potential.
Caption: Workflow for discovery and initial validation of anticancer derivatives.
The following table summarizes the cytotoxic activity of representative benzodioxole derivatives against various cancer cell lines, providing a benchmark for future studies.
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 14e | Deuterated Noscapine Analogue | MCF-7 (Breast) | 1.50 | [5] |
| 20 | Dioxino-Noscapine Analogue | MCF-7 (Breast) | 0.73 | [5] |
| 3e | Benzoyl Phenylacetate Derivative | HeLa (Cervical) | 219 | [8] |
| MAZ2 | Arsenical-Benzodioxole Conjugate | 4T1 (Breast) | ~1.0 (in vivo data) | [6] |
This protocol provides a reliable method for assessing the in vitro cytotoxicity of newly synthesized compounds.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity via COX Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. Some benzodioxole derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2.[8]
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Studies have shown that the bulky 1,3-benzodioxole moiety, when incorporated into ketoprofen-like structures, can confer COX-2 selectivity.[8]
Prostaglandin Synthesis Pathway and COX Inhibition
This diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the site of action for inhibitors.
Sources
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- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
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- 5. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of 6-Bromo-4-fluoro-1,3-benzodioxole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the 1,3-benzodioxole moiety has garnered significant attention for its presence in a multitude of biologically active natural products and synthetic compounds. This core structure is often associated with favorable pharmacokinetic properties, including good bioavailability and metabolic stability. The strategic introduction of halogen substituents, particularly fluorine and bromine, onto this privileged scaffold has given rise to a new class of building blocks with enhanced and often unique pharmacological profiles. This guide focuses on one such powerful and versatile building block: 6-Bromo-4-fluoro-1,3-benzodioxole .
The unique electronic properties conferred by the fluorine and bromine atoms, coupled with the inherent characteristics of the benzodioxole core, make this molecule a highly attractive starting point for the synthesis of a diverse range of bioactive compounds. The fluorine atom, with its high electronegativity and small size, can modulate pKa, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2][3] The bromine atom, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular complexity and explore structure-activity relationships (SAR).[4]
This technical guide will provide an in-depth exploration of this compound as a cornerstone in medicinal chemistry. We will delve into its physicochemical properties, synthetic routes, and its application in the construction of complex molecules, with a particular focus on the rationale behind its use in drug design. Detailed experimental protocols for its synthesis and subsequent functionalization will be provided, alongside a discussion of the structure-activity relationships of its derivatives.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a building block is deeply rooted in its distinct physicochemical properties. A comprehensive understanding of these characteristics is essential for its effective application in drug design and synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | |
| Molecular Weight | 219.01 g/mol | |
| Appearance | Off-white to light yellow solid | General laboratory observation |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General laboratory observation |
Strategic Advantages of the this compound Scaffold:
-
Metabolic Stability: The presence of the fluorine atom at the 4-position can effectively block a potential site of metabolic oxidation, a common liability for many aromatic compounds. This can lead to an increased half-life and improved pharmacokinetic profile of the final drug candidate.[1][3]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions and cell permeability.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby enhancing the potency of the drug molecule.[2]
-
Synthetic Versatility: The bromine atom at the 6-position is a key feature for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize for biological activity.[4]
-
Bioisosteric Replacement: The 1,3-benzodioxole ring system can act as a bioisostere for other aromatic systems, offering a different pharmacokinetic and metabolic profile while maintaining key binding interactions.
Synthesis of the Core Building Block: this compound
A reliable and scalable synthesis of this compound is crucial for its widespread application. The most common synthetic strategy involves a two-step process starting from 3-fluorocatechol: regioselective bromination followed by cyclization to form the dioxole ring.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Bromo-3-fluorocatechol
This initial step involves the selective bromination of 3-fluorocatechol. The reaction conditions are critical to ensure the desired regioselectivity.
-
Materials:
-
3-Fluorocatechol
-
Bromine
-
Carbon tetrachloride
-
Chloroform
-
-
Procedure:
-
Dissolve 3-fluorocatechol (1.0 eq) in a mixture of carbon tetrachloride and chloroform at -10 °C.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the reaction mixture while maintaining the temperature at -10 °C.
-
Stir the reaction mixture at -10 °C for 1 hour.
-
Filter the resulting precipitate and wash with cold carbon tetrachloride.
-
Dry the solid under vacuum to yield 4-bromo-3-fluorocatechol.[5]
-
Step 2: Cyclization to form this compound
The second step involves the formation of the methylenedioxy bridge. This is typically achieved by reacting the catechol with a methylene dihalide, such as dibromomethane or dichloromethane, in the presence of a base.
-
Materials:
-
4-Bromo-3-fluorocatechol
-
Dibromomethane
-
Potassium carbonate (or Cesium carbonate)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-bromo-3-fluorocatechol (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add dibromomethane (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The true value of this compound lies in its application as a versatile starting material for the synthesis of a wide array of biologically active molecules. The bromine atom at the 6-position serves as a linchpin for introducing molecular diversity through various cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between an organohalide and an organoboron compound.[6][7] In the context of our building block, this reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups at the 6-position of the benzodioxole ring. This is a critical step in exploring the SAR of this region of the molecule and for constructing the core scaffolds of many targeted therapies, including kinase inhibitors.[8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (or other suitable phosphine ligand)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
-
Add K₃PO₄ (2.0 eq) to the vial.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Nucleophilic Aromatic Substitution: Introducing Heteroatoms
The presence of the electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), although to a lesser extent than a nitro group. This allows for the displacement of the bromine atom by various nucleophiles, such as amines, thiols, and alcohols, providing a direct route to introduce heteroatom-containing functional groups.[9]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in DMSO.
-
Add the amine (1.5 eq) and Cs₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature and pour into water.
-
Extract with ethyl acetate, wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Case Study: Application in the Synthesis of Kinase Inhibitors
The this compound scaffold is particularly well-suited for the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the kinase active site, and an adjacent substituted aromatic ring that occupies the hydrophobic pocket. The functionalized benzodioxole moiety can serve as this substituted aromatic component, with the fluorine atom potentially enhancing binding interactions and the overall physicochemical properties of the inhibitor.
For instance, in the design of inhibitors for receptor tyrosine kinases (RTKs), the 6-position of the benzodioxole can be functionalized via Suzuki coupling with a heterocyclic core (e.g., a pyrazole, quinoline, or pyrimidine). The 4-fluoro substituent can then interact with specific residues in the kinase domain, contributing to the overall potency and selectivity of the compound.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound core and evaluation of the biological activity of the resulting analogues can provide valuable SAR data.
-
The 6-Position: As discussed, this position is ideal for exploring a wide range of substituents via cross-coupling reactions. The size, electronics, and hydrogen bonding capacity of the group introduced at this position will have a significant impact on the compound's biological activity.
-
The 4-Position (Fluorine): While the fluorine atom is generally beneficial for metabolic stability and binding, replacing it with other small groups (e.g., H, Cl, CH₃) can help to probe the specific role of the fluoro substituent in target engagement.
-
The Dioxole Ring: Modification of the methylenedioxy bridge, for example, by introducing gem-difluoro substituents, can further modulate the electronic properties and lipophilicity of the scaffold.
Conclusion: A Versatile Tool for Drug Discovery
This compound has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged benzodioxole core with strategically placed fluorine and bromine atoms provides a powerful platform for the synthesis of novel and potent bioactive molecules. The ability to fine-tune its properties through a variety of synthetic transformations, coupled with the inherent advantages conferred by the fluoro substituent, makes it an attractive starting point for drug discovery programs targeting a wide range of diseases. As our understanding of drug-target interactions continues to grow, the rational design and application of such sophisticated building blocks will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
-
PrepChem. (n.d.). Synthesis of 4-bromo-3-fluorocatechol. Retrieved from [Link]
- General synthetic procedures adapted from standard organic chemistry labor
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- General synthetic procedures for Suzuki-Miyaura coupling adapted
- Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic aromatic substitution (SNAr). Chemical reviews, 101(4), 819-868.
- General synthetic procedures for nucleophilic aromatic substitution adapted
- Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. WO2010104406A1 - Prodrug forms of kinase inhibitors and their use in therapy - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 6-Bromo-4-fluoro-1,3-benzodioxole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-fluoro-1,3-benzodioxole (CAS No. 1415022-32-0), a halogenated benzodioxole derivative with emerging significance in medicinal chemistry. While the historical record of this compound is not extensively documented, its recent appearance in patent literature underscores its potential as a valuable building block in the synthesis of novel therapeutic agents. This guide details a plausible synthetic pathway, discusses its physicochemical properties, and explores its potential applications, with a focus on its role in the development of anti-tumor compounds.
Introduction: The Benzodioxole Scaffold in Drug Discovery
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs. Its rigid, planar structure and ability to engage in various intermolecular interactions make it an attractive core for the design of biologically active molecules. The introduction of halogen atoms, such as bromine and fluorine, onto the benzodioxole ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often incorporated to enhance metabolic stability, improve binding affinity, and increase lipophilicity. Bromine can serve as a handle for further chemical modifications through cross-coupling reactions. The combination of both a bromine and a fluorine atom on the benzodioxole ring, as seen in this compound, offers a unique set of properties for the development of novel chemical entities.
Discovery and History: A Modern Emergence
The specific discovery and detailed history of this compound are not well-documented in publicly available scientific literature, suggesting its relatively recent synthesis and characterization. Its emergence is likely tied to the ongoing exploration of halogenated scaffolds in drug discovery programs.
A significant milestone in the timeline of this compound is its inclusion in a 2023 Chinese patent (CN118812517A), which describes its use in the preparation of anti-tumor compounds. This patent represents the most concrete evidence of its application in contemporary pharmaceutical research and suggests that its synthesis was likely driven by the need for novel intermediates in the development of cancer therapeutics. The absence of earlier citations points towards this compound being a modern tool for medicinal chemists rather than a compound with a long-standing history.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1415022-32-0 | [1][2][3] |
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1][2] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Purity | ≥95% (as commercially available) | [1][4] |
Synthesis of this compound: A Proposed Experimental Protocol
Overall Synthetic Scheme
Sources
- 1. 1415022-32-0,6-Bromo-4-fluorobenzo[d][1,3]dioxole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 6-Bromo-4-fluorobenzo[d][1,3]dioxole [chembk.com]
- 3. 1415022-32-0|6-Bromo-4-fluorobenzo[d][1,3]dioxole|BLD Pharm [bldpharm.com]
- 4. SY309787,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
"6-Bromo-4-fluoro-1,3-benzodioxole" solubility and stability data
An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-fluoro-1,3-benzodioxole
Introduction
This compound is a halogenated aromatic heterocyclic compound with potential applications as a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzodioxole core, suggests that it may impart specific properties such as increased metabolic stability or enhanced binding affinity to target macromolecules. Despite its potential utility, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of empirical data regarding its solubility and stability.
This guide is designed for researchers, scientists, and drug development professionals. It aims to bridge this knowledge gap by providing a scientifically grounded predictive analysis of the solubility and stability of this compound. Furthermore, this document provides detailed, field-proven experimental protocols to enable researchers to determine these critical parameters in their own laboratories. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. In the absence of direct experimental data for this compound, we can construct a robust predictive profile based on its structural components and the known properties of analogous compounds.
Theoretical Solubility Analysis
The overall solubility of this compound is dictated by the interplay of its hydrophobic benzodioxole core and the polar/lipophilic characteristics of its halogen substituents.
-
The Benzodioxole Core: The parent compound, 1,3-benzodioxole, is a hydrophobic molecule. It is characterized as being sparingly soluble in water but exhibits good solubility in a range of organic solvents, including ethanol, ether, and chloroform[1][2]. This behavior is attributed to its significant non-polar surface area.
-
Influence of Halogenation: The introduction of bromine and fluorine atoms onto the aromatic ring significantly modulates the molecule's physicochemical properties.
-
Fluorine: The carbon-fluorine bond is highly polarized, yet the small size and high electronegativity of the fluorine atom mean it is a weak hydrogen bond acceptor. Generally, fluorination increases the lipophilicity of aromatic compounds[3].
-
Bromine: The bromo substituent is also lipophilic and will further contribute to a decrease in aqueous solubility.
-
-
Analog Comparison: The related compound, 6-bromo-1,3-benzodioxole-5-carboxylic acid, which possesses a polar carboxylic acid group, is soluble in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and only slightly soluble in water[4]. Given that this compound lacks a highly polar functional group, its aqueous solubility is expected to be even lower than this carboxylic acid derivative.
Based on this analysis, a qualitative solubility prediction for this compound is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Phosphate Buffered Saline (PBS) pH 7.4 | Very Low / Insoluble | The molecule is dominated by a large, hydrophobic core with lipophilic halogen substituents. Lacks significant hydrogen bonding capacity. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Slightly Soluble to Soluble | The ether linkages in the dioxole ring may offer some limited hydrogen bond accepting capability, but overall solubility will be driven by the organic character of the solvent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents are effective at solvating a wide range of organic molecules, including those with moderate polarity and large non-polar regions.[4] |
| Non-Polar | Dichloromethane (DCM), Chloroform, Toluene, Hexanes | Soluble to Very Soluble | The "like dissolves like" principle suggests strong solubility in solvents that can accommodate the hydrophobic and halogenated aromatic structure.[1] |
Experimental Protocol for Quantitative Solubility Determination (HPLC-UV Method)
This protocol outlines a robust method for accurately quantifying the thermodynamic solubility of this compound. The causality behind this experimental design is to ensure that a true equilibrium is reached between the solid-state compound and the solvent, providing a definitive solubility value.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected solvents (e.g., water, PBS, ethanol, ACN, DCM). The excess solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a minimum of 24 hours. This duration is chosen to ensure that the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved particulates. This filtration step is critical to prevent artificially high concentration readings.
-
-
Sample Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Analyze the calibration standards and the filtered supernatant samples by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at the compound's λmax.
-
Quantify the concentration of the compound in the saturated supernatant by comparing its peak area to the calibration curve.
-
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| [Example] Water | 25 | [Experimental Result] | [Calculated Result] |
| [Example] Phosphate Buffered Saline | 25 | [Experimental Result] | [Calculated Result] |
| [Example] Ethanol | 25 | [Experimental Result] | [Calculated Result] |
| [Example] Acetonitrile | 25 | [Experimental Result] | [Calculated Result] |
| [Example] Dichloromethane | 25 | [Experimental Result] | [Calculated Result] |
Workflow for Solubility Determination
Caption: Workflow for quantitative solubility determination.
Part 2: Stability Profile of this compound
Understanding the chemical stability of a molecule is paramount for defining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is an essential practice to predict and identify potential degradants under exaggerated conditions.[5][6]
Predicted Stability and Potential Degradation Pathways
-
General Chemical Stability: The 1,3-benzodioxole ring is an aromatic ether, which is generally stable under neutral conditions. The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability[7]. The aryl C-Br bond is also robust, though it is known to be susceptible to cleavage under certain conditions, particularly photolysis.
-
Potential Degradation Pathways:
-
Hydrolytic Degradation: The ether linkages of the dioxole ring could be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures, which would lead to the formation of a catechol derivative.
-
Oxidative Degradation: While aromatic rings are generally resistant to oxidation, strong oxidizing agents could potentially lead to ring-opening or hydroxylation.
-
Photodegradation: Aromatic bromides are known to be photolabile. Exposure to UV light could induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.
-
-
Recommended Storage Conditions: Based on this predictive analysis, this compound should be stored in a cool, dry, and dark place in a well-sealed container to protect it from heat, moisture, and light.
Experimental Protocol for Stability Assessment (Forced Degradation)
This protocol is designed to systematically evaluate the intrinsic stability of this compound. The choice of stressors is mandated by ICH guidelines to cover the most common degradation pathways encountered during a product's lifecycle.[8][9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for a specified time.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified time.
-
Photostability: Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Quenching and Analysis:
-
After the stress period, cool the samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential.
-
Data Presentation:
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| [Example] 0.1 M HCl | 24h | 80 | [Experimental Result] | [Calculated Result] | [Experimental Result] |
| [Example] 0.1 M NaOH | 24h | 80 | [Experimental Result] | [Calculated Result] | [Experimental Result] |
| [Example] 3% H₂O₂ | 24h | RT | [Experimental Result] | [Calculated Result] | [Experimental Result] |
| [Example] Thermal | 48h | 105 | [Experimental Result] | [Calculated Result] | [Experimental Result] |
| [Example] Photolytic | ICH Q1B | RT | [Experimental Result] | [Calculated Result] | [Experimental Result] |
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation stability testing.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Derivatives from 6-Bromo-4-fluoro-1,3-benzodioxole
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its reagents.[2] These attributes have made it an indispensable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science for the creation of biaryl and heteroaryl structures.[3]
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 6-Bromo-4-fluoro-1,3-benzodioxole , a key building block for the synthesis of various biologically active compounds and functional materials. The presence of both an electron-donating benzodioxole ring and an electron-withdrawing fluorine atom on the aromatic core presents unique considerations for optimizing the reaction conditions. This guide offers a comprehensive, step-by-step methodology, discusses the rationale behind the choice of reagents, and provides troubleshooting strategies to ensure successful implementation.
Mechanistic Overview: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The specific quantities and reaction parameters may require optimization depending on the nature of the coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Arylboronic Acid | ≥97% | Commercially Available | --- |
| Pd(PPh₃)₄ | ≥99% | Commercially Available | Tetrakis(triphenylphosphine)palladium(0) |
| K₂CO₃ | Anhydrous | Commercially Available | Potassium Carbonate |
| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent |
| Degassed Water | --- | Prepared in-house | --- |
| Round-bottom flask | --- | --- | Flame-dried |
| Condenser | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High Purity | --- | --- |
| Standard glassware for workup | --- | --- | --- |
| Silica gel for chromatography | --- | Commercially Available | --- |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Discussion and Troubleshooting
The choice of catalyst, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. For an electron-rich substrate like this compound, a palladium catalyst with electron-rich and bulky phosphine ligands is often beneficial.[6] While Pd(PPh₃)₄ is a robust and commonly used catalyst, other systems such as those employing Buchwald ligands (e.g., SPhos, XPhos) can also be highly effective, particularly for challenging substrates.[6]
The base plays a crucial role in the transmetalation step.[5] Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. Other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, especially if the starting materials are sensitive to stronger bases.
A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Anhydrous conditions are also possible and may be necessary for substrates sensitive to water.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature | - Use a fresh batch of catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Product | - Premature decomposition of the boronic acid- Presence of oxygen | - Use a slight excess (1.1-1.2 equiv.) of the boronic acid.- Thoroughly degas the reaction mixture and maintain a positive inert gas pressure. |
| Debromination of Starting Material | - Presence of protic impurities- Certain catalyst/ligand combinations | - Ensure all reagents and solvents are dry.- Screen different palladium catalysts and ligands. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides an efficient and versatile route to a wide range of functionalized biaryl compounds. The protocol detailed in this application note serves as a robust starting point for researchers in drug discovery and materials science. Careful consideration of the catalyst system, base, and reaction conditions, along with diligent monitoring and troubleshooting, will ensure the successful synthesis of the desired products.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] October 10, 2024. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Online] March 29, 2025. Available at: [Link]
-
ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. [Online] August 6, 2025. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Online] Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Online] Available at: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Online] December 23, 2014. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Online] July 9, 2021. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link]
-
ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. [Online] May 16, 2019. Available at: [Link]
-
NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Online] September 16, 2024. Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Online] February 28, 2017. Available at: [Link]
-
NIH. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Online] November 1, 2021. Available at: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Online] Available at: [Link]
-
NIH. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Online] January 4, 2022. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
Application Note: 6-Bromo-4-fluoro-1,3-benzodioxole as a Strategic Precursor for Novel Anti-Cancer Agents
Introduction
The 1,3-benzodioxole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anti-tumor agents.[1] Clinically relevant drugs such as Etoposide and noscapine analogues feature this core structure, highlighting its importance in oncology research.[1][3] The strategic functionalization of the benzodioxole ring allows for the fine-tuning of a compound's pharmacological profile. This guide focuses on a particularly promising, yet underexplored, building block: 6-Bromo-4-fluoro-1,3-benzodioxole . We will delineate its unique chemical attributes and provide a detailed protocol for its application in synthesizing novel anti-cancer drug candidates via palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of this compound
The utility of this precursor lies in the orthogonal reactivity of its two halogen substituents.
-
The Bromine Handle (6-position): The bromine atom serves as a highly reliable and versatile reaction site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the facile introduction of a vast array of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
The Fluorine Modulator (4-position): The incorporation of a fluorine atom onto an aromatic ring is a well-established strategy in drug design.[6][7] Fluorine can profoundly influence a molecule's properties by altering its pKa, improving metabolic stability (by blocking potential sites of oxidation), and enhancing binding affinity to target proteins through favorable electrostatic interactions.[6] Its presence on the benzodioxole ring is intended to confer superior pharmacokinetic and pharmacodynamic properties to the final drug candidate.[8][9]
The combination of a reactive bromo- "handle" and a modulating fluoro- "tuning element" makes this compound a high-value starting material for generating libraries of diverse and potentially potent anti-cancer compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | (Predicted) Off-white to pale yellow solid |
| Key Reactive Sites | C6-Br (Cross-coupling), C4-F (Modulator) |
Application Workflow: Synthesis of a Biaryl Benzodioxole Derivative
This section details a representative workflow for the synthesis of a novel biaryl compound, a common motif in kinase inhibitors and other anti-cancer agents, using this compound as the starting material. The Suzuki-Miyaura reaction is chosen for its reliability, broad functional group tolerance, and mild reaction conditions.[5][10]
Caption: Synthetic workflow for generating novel biaryl benzodioxoles.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is designed to be self-validating, incorporating steps for reaction monitoring and product verification.
Objective: To synthesize a 6-aryl-4-fluoro-1,3-benzodioxole derivative from this compound and a selected arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[11]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)[11]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)[11][12]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask, condenser) and inert gas supply (Argon or Nitrogen)
Table 2: Representative Reaction Conditions
| Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | Good to Excellent |
| Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | Excellent |
| Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 6 | Excellent |
Procedure:
-
Reaction Setup (The "Why"): To a dry Schlenk flask under an inert atmosphere of Argon, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%). The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[4][13]
-
Solvent Addition: Add the degassed solvent mixture via syringe. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen, which can degrade the catalyst.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-100 °C).
-
Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Compare the reaction mixture to a spot of the starting material. The disappearance of the this compound spot and the appearance of a new, more nonpolar product spot indicates reaction progression.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The aqueous wash removes the inorganic base and salts.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Characterization (Final Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Postulated Mechanism of Action: Targeting the Thioredoxin System
Many benzodioxole-containing compounds exert their anti-cancer effects by inducing oxidative stress.[14] One key target is the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells to combat high levels of reactive oxygen species (ROS) and support rapid proliferation.[15] By inhibiting thioredoxin reductase (TrxR), these compounds disrupt the cell's antioxidant defenses, leading to a surge in ROS, oxidative damage, and ultimately, apoptosis (programmed cell death).[14]
Caption: Inhibition of the Thioredoxin system leading to apoptosis.
Table 3: Hypothetical In Vitro Cytotoxicity Data
The synthesized derivatives would be evaluated against a panel of human cancer cell lines. Based on published data for similar compounds, potent activity is anticipated.[3][16]
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |
| Derivative 1 (Aryl = Phenyl) | MDA-MB-231 (Breast) | 5.50 |
| Derivative 2 (Aryl = 4-pyridyl) | A549 (Lung) | 2.15 |
| Derivative 3 (Aryl = 3-thienyl) | HeLa (Cervical) | 4.90 |
| 5-Fluorouracil (Control) | MDA-MB-231 (Breast) | 18.06[16] |
This compound represents a highly valuable and strategic building block for the synthesis of next-generation anti-cancer agents. Its unique bifunctional nature—a reactive handle for diversification and a fluorine atom for property modulation—provides a robust platform for drug discovery campaigns. The detailed Suzuki-Miyaura protocol herein offers a reliable and verifiable method for researchers to begin exploring the vast chemical space accessible from this precursor, paving the way for the development of novel therapeutics targeting critical cancer pathways.
References
-
Shi, X., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. Available at: [Link][14][15]
-
Yuan, L., et al. (2025). Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. Fitoterapia. Available at: [Link][16]
-
Asnaashari, S., et al. (2017). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 16(1), 264–271. Available at: [Link][1]
-
Xenophontos, M., et al. (2021). 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. ChemMedChem, 16(18), 2882-2894. Available at: [Link][3]
-
Molinari, D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3135–3138. Available at: [Link][12]
-
Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Available at: [Link][6]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-64. Available at: [Link][7]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][4]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][13]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link][5]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link][10]
Sources
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- 3. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Benzodioxoles - Enamine [enamine.net]
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- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4-fluoro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 6-Bromo-4-fluoro-1,3-benzodioxole in Synthesis
The this compound scaffold is a key building block in modern medicinal chemistry and materials science. The benzodioxole moiety is a prevalent feature in numerous natural products and pharmacologically active molecules, often contributing to favorable bioavailability and metabolic stability. The strategic placement of a bromine atom at the 6-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. Furthermore, the fluorine atom at the 4-position can significantly influence the physicochemical properties of the resulting derivatives, such as lipophilicity and binding affinity to biological targets.
These application notes provide a comprehensive guide to the palladium-catalyzed functionalization of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. The protocols detailed herein are based on established methodologies for analogous aryl bromides and are intended to serve as a robust starting point for the synthesis of novel derivatives.
Core Concepts: A Mechanistic Overview of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in contemporary organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The generalized catalytic cycle for these reactions, as illustrated below, typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or amine coordination/deprotonation (for amination), and reductive elimination.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and functional group tolerance. The protocols provided in this guide have been designed to offer a high probability of success for the functionalization of this compound.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures and is widely employed in drug discovery.[1] The reaction exhibits high functional group tolerance and utilizes readily available and generally non-toxic boronic acids or their esters.[1]
Rationale for Protocol Design
The selected conditions are adapted from robust procedures for the coupling of electron-rich aryl bromides. The use of a palladium(II) acetate/SPhos catalyst system is effective for substrates bearing electron-donating groups.[2] A mixed solvent system of toluene and water with a phosphate base facilitates the transmetalation step, which is often rate-limiting.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 219.01 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| SPhos | 410.57 | 0.04 | 0.04 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Deionized Water | - | 1 mL | - |
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (219 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and deionized water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in bioactive molecules.[3]
Rationale for Protocol Design
For the amination of an electron-rich aryl bromide like this compound, a catalyst system with a bulky, electron-rich phosphine ligand such as t-BuXPhos is highly effective.[4] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation, and toluene is a common solvent.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 219.01 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) |
| t-BuXPhos | 478.67 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), t-BuXPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (219 mg, 1.0 mmol).
-
Seal the tube, remove it from the glovebox, and add toluene (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Protocol 3: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs.[6] These structures are valuable in materials science and as precursors in the synthesis of more complex molecules.[6]
Rationale for Protocol Design
The classic Sonogashira conditions employing a palladium catalyst, a copper(I) co-catalyst, and an amine base are generally effective for a wide range of aryl bromides. The use of Pd(PPh₃)₂Cl₂ and copper(I) iodide is a well-established catalyst system. Triethylamine serves as both the base and a solvent.
Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 219.01 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | - | 10 mL | - |
| Tetrahydrofuran (THF) | - | 5 mL | - |
Procedure:
-
To a Schlenk tube containing this compound (219 mg, 1.0 mmol), add Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed THF (5 mL) and triethylamine (10 mL) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Data Summary and Expected Outcomes
The following table provides a general guideline for the expected outcomes of the described cross-coupling reactions. Please note that yields are highly substrate-dependent and may require optimization of the reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield Range |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / t-BuXPhos | NaOtBu | Toluene | 110 | 65-90% |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | RT - 50 | 75-95% |
Troubleshooting and Scientific Insights
-
Low Yields in Suzuki Coupling: Incomplete transmetalation is a common issue. Ensure the base is of high quality and consider using a different base such as Cs₂CO₃. Degassing of solvents is crucial to prevent catalyst deactivation.
-
Side Reactions in Buchwald-Hartwig Amination: Hydrodehalogenation (replacement of bromine with hydrogen) can occur. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.
-
Homocoupling in Sonogashira Reaction: Dimerization of the terminal alkyne (Glaser coupling) can be a significant side reaction. This is often minimized by ensuring strictly anaerobic conditions and can sometimes be mitigated by using a copper-free Sonogashira protocol.
Visualizing the Experimental Workflow
Figure 2: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.
References
- Mizuguchi, H., et al. (2016). Journal of Medicinal Chemistry, 59(15), 7294-7313.
- Micale, N., et al. (2002). Il Farmaco, 57(10), 853-859.
- Fors, B. P., & Buchwald, S. L. (2010). Journal of the American Chemical Society, 132(44), 15914–15917.
- Ikawa, T., et al. (2021). ACS Omega, 6(27), 17764–17774.
- Vijay, N., et al. (2014). Journal of Saudi Chemical Society, 18(5), 551-558.
- Surry, D. S., & Buchwald, S. L. (2008). Chemical Science, 1(1), 13-31.
- Chinchilla, R., & Nájera, C. (2007). Chemical Reviews, 107(3), 874-922.
- Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane. (2021). Organic Process Research & Development, 25(3), 545-551.
- A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (2005). Molecules, 10(1), 1-6.
- Preparation method of 6-amino-7-fluoro-1,4-benzoxazine-3(4H)-ketone. CN102002013B.
- Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors. (2021). RSC Medicinal Chemistry, 12(10), 1694-1706.
- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
- Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. (2001). Il Farmaco, 56(12), 919-923.
- Chinchilla, R., & Nájera, C. (2011). Chemical Society Reviews, 40(10), 5084-5121.
- Pharmaceutical composition. US11813246B2.
- Soheili, A., et al. (2003). Organic Letters, 5(22), 4191-4194.
- Doucet, H., & Hierso, J. C. (2007).
- Heck Reaction Functionalization of 6-Bromo-2,2-dimethyl-2H-chromene. BenchChem.
- Heck Reactions in α, β-Unsaturated Spirodiketones. (2003). Revue Roumaine de Chimie, 48(11), 877-882.
- Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents. (2013). European Journal of Medicinal Chemistry, 69, 579-588.
- Synthesis of 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2014). International Journal of ChemTech Research, 6(1), 461-468.
- Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research, 41(11), 1461-1473.
- Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483.
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2022). Beilstein Journal of Organic Chemistry, 18, 1459-1466.
-
Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[5]-benzothiadiazole. (2025). Vietnam Journal of Catalysis and Adsorption, 14(4), 69-74.
- Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors. US4758579A.
- Spiro-oxindole compounds and their use as therapeutic agents. WO2010045251A2.
- 6-Phenyl-8-bromo-4H-s-triazolo-[3,4C]-thieno-[2,3E]. US4094984A.
- Benzodioxole derivatives, pharmaceutical compositions and use. US4973600A.
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- 6. Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the 6-Bromo-4-fluoro-1,3-benzodioxole Aromatic Ring
Introduction
The 6-Bromo-4-fluoro-1,3-benzodioxole scaffold is a valuable building block in contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its unique substitution pattern offers a confluence of electronic and steric properties that can be strategically exploited. The benzodioxole moiety is a common feature in numerous biologically active natural products and pharmaceuticals.[1][3] The fluorine atom at the 4-position imparts significant electronic perturbation, increasing the molecule's metabolic stability and modulating its lipophilicity, while the bromine atom at the 6-position serves as a versatile synthetic handle for a wide array of cross-coupling and substitution reactions.
This guide provides an in-depth exploration of the primary strategies for functionalizing the aromatic core of this compound, focusing on the C-Br bond. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and present comparative data to aid researchers in selecting the optimal methodology for their specific synthetic goals.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming carbon-carbon bonds with aryl halides.[4] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[4][5]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzodioxole substrate, forming a Pd(II) complex. This is often the rate-determining step.[6][7]
-
Transmetalation: A base activates the organoboron reagent (boronic acid or ester) to form a more nucleophilic boronate species. This species then transfers its organic moiety to the Pd(II) center, displacing the halide.[5][7]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[6]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Vinylboronic Acid (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (0.5 - 5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1 - 10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME, Water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, the palladium catalyst, ligand (if used), and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[4]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2.5) | Toluene/EtOH/H₂O | 90-100 | 75-95 |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (3.0) | 1,4-Dioxane | 100-110 | 80-98 |
| Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2.0) | Toluene | 100 | 85-99 |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 70-92 |
Yields are representative and highly dependent on the specific boronic acid coupling partner.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, offering a broad substrate scope for both the amine and aryl halide components where classical methods like SₙAr fail.[8][9] This reaction is fundamental to the synthesis of countless pharmaceutical agents.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction is based on a Pd(0)/Pd(II) catalytic cycle.[10]
-
Oxidative Addition: Pd(0), stabilized by a bulky, electron-rich phosphine ligand, inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical, as it must promote the reductive elimination step, which can be challenging.[11]
Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1 - 4 mol%)
-
Bulky Phosphine Ligand (e.g., XPhos, JohnPhos, BINAP) (1.2 - 5 mol%)
-
Strong Base (e.g., NaOt-Bu, KOt-Bu, LiHMDS) (1.4 - 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox or under a positive flow of inert gas: Add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vessel equipped with a stir bar.
-
Add the this compound.
-
Seal the vessel with a septum.
-
Outside the glovebox (if applicable), add the anhydrous, degassed solvent via syringe.
-
Add the amine coupling partner via syringe. For solid amines, add them in step 1.
-
Heat the reaction mixture in an oil bath to the required temperature (typically 80-120 °C) with vigorous stirring.
-
After consumption of the starting material (monitored by TLC/LC-MS), cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the pure N-arylated product.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Catalyst System | Base | Solvent | Temp (°C) | Amine Scope |
| Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 100-110 | Primary & Secondary Amines, Anilines |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100 | Primary & Secondary Amines |
| JohnPhos Pd G3 | K₃PO₄ | t-AmylOH | 110 | Wide range, including challenging substrates |
| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | 80-100 | Anilines, Alkylamines |
The choice of ligand and base is crucial and often requires optimization for specific amine substrates.[11][12]
Directed Lithiation and Electrophilic Quench
For introducing a diverse range of functional groups, particularly when cross-coupling is not feasible, bromine-lithium exchange followed by quenching with an electrophile is a powerful strategy.[13] This method generates a potent aryllithium nucleophile, which can react with a wide variety of electrophiles.
Mechanistic Rationale
This is a two-step process:
-
Bromine-Lithium Exchange: An organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), rapidly and irreversibly exchanges with the bromine atom on the aromatic ring. This must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as reaction with the fluoro substituent or the dioxole ring.
-
Electrophilic Quench: The resulting aryllithium species is highly nucleophilic and reacts readily with a subsequently added electrophile (E⁺). This step forms the new carbon-heteroatom or carbon-carbon bond.
Protocol: General Procedure for Bromine-Lithium Exchange
Materials:
-
This compound (1.0 equiv)
-
Organolithium Reagent (n-BuLi or t-BuLi in hexanes) (1.1 equiv)
-
Electrophile (1.2 - 2.0 equiv)
-
Anhydrous Solvent (THF or Diethyl Ether)
-
Reaction flask equipped for inert atmosphere operation
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Add this compound to an oven-dried flask under an inert atmosphere.
-
Dissolve it in anhydrous THF or ether and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the organolithium reagent dropwise via syringe over 10-15 minutes, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete Br-Li exchange.
-
Add the chosen electrophile dropwise (if liquid) or in one portion (if solid) at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl or water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude material by column chromatography or recrystallization.
Data Summary: Common Electrophiles and Products
| Electrophile | Reagent | Functional Group Introduced |
| Carbon Dioxide | Dry Ice (solid CO₂) | Carboxylic Acid (-COOH) |
| Aldehyde | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Ketone Synthesis | Aldehyde (RCHO) | Secondary Alcohol (-CH(OH)R) |
| Tertiary Alcohol | Ketone (RCOR') | Tertiary Alcohol (-C(OH)RR') |
| Silylation | Trimethylsilyl chloride (TMSCl) | Silyl group (-SiMe₃) |
| Borylation | Triisopropyl borate (B(OiPr)₃) | Boronic Ester (-B(OiPr)₂) |
References
- Kirlikovali, K. O., et al. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress.
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. MDPI.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Beak, P., & Snieckus, V. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.
- Michigan State University. (n.d.). Aromatic Reactivity. Department of Chemistry.
- Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health.
- Leadbeater, N. E., & McGowan, C. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
- El-hity, G. A. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.
- ResearchGate. (n.d.). Synthetic scheme of the 1,3-benzodioxole compounds.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- de Oliveira, A. B., et al. (2025). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
- Micale, N., et al. (2025). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate.
Sources
- 1. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. rsc.org [rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 6-Bromo-4-fluoro-1,3-benzodioxole as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a bioisostere for catechol and guaiacyl groups make it a valuable component in drug design. The introduction of halogen substituents, such as bromine and fluorine, onto the benzodioxole ring provides critical handles for synthetic diversification, enabling the construction of complex molecular architectures with tailored pharmacological profiles.[3][4] 6-Bromo-4-fluoro-1,3-benzodioxole, in particular, has emerged as a highly versatile intermediate, offering two distinct points for chemical modification, thereby facilitating the synthesis of a wide range of bioactive molecules. This guide provides a detailed exploration of the synthesis and application of this key intermediate for professionals in drug discovery and development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFO₂ | N/A |
| Molecular Weight | 219.01 g/mol | N/A |
| Appearance | Off-white solid | [5] |
| Melting Point | 48 - 50 °C | [6] |
| Boiling Point | 223 °C | [6] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[5][6][7] All manipulations should be performed in a well-ventilated fume hood.[5][8] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound typically starts from commercially available 4-fluorophenol. The following protocol outlines a reliable and scalable synthetic route.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Bromination of 4-Fluorophenol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 4-fluorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-bromo-4-fluorophenol can be purified by vacuum distillation or recrystallization.
Step 2: Methylenation to form this compound
-
Reaction Setup: To a round-bottom flask, add 2-bromo-4-fluorophenol (1.0 eq), an excess of a suitable base such as anhydrous potassium carbonate (2.0-3.0 eq), and a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add dihalomethane, for instance, dibromomethane (1.2-1.5 eq), to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for several hours. Monitor the reaction by TLC or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification and Characterization: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Pharmaceutical Synthesis: Leveraging Orthogonal Reactivity
The distinct electronic nature of the C-Br and C-F bonds, along with their positions on the benzodioxole ring, allows for selective and sequential functionalization. This "orthogonal reactivity" is a cornerstone of its utility in constructing complex pharmaceutical lead compounds. The bromine atom is readily functionalized via transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can influence the molecule's pharmacokinetic properties or serve as a site for later-stage modifications.
Key Transformation 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds.[9][10][11] In the context of this compound, this reaction is typically employed to introduce aryl, heteroaryl, or vinyl substituents at the 6-position.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, or dioxane.
-
Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-4-fluoro-1,3-benzodioxole derivative.
Expert Insight: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and should be optimized for each specific substrate combination.[12][13] The stability and low toxicity of boronic acids make this a preferred method in industrial settings.[9][11]
Key Transformation 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[14][15][16] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the benzodioxole ring.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C until the starting material is fully consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry, and concentrate.
-
Purification: Purify the resulting N-substituted-4-fluoro-1,3-benzodioxol-6-amine by column chromatography.
Expert Insight: The development of sophisticated phosphine ligands has significantly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines under milder conditions.[14][17] The reaction is sensitive to air and moisture, so strict anhydrous and anaerobic conditions are essential for high yields.[18]
Summary of Key Transformations and Conditions
| Reaction | Reagents & Catalysts | Typical Solvents | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Boronic acid/ester, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Toluene/H₂O, Dioxane | 80-110 | Requires inert atmosphere; choice of base is critical. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand, Base (e.g., NaOtBu) | Toluene, Dioxane | 80-120 | Requires strict anhydrous and anaerobic conditions. |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its strategically placed halogen atoms allow for selective and sequential functionalization through robust and well-established cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this key building block in their drug discovery and development endeavors, ultimately contributing to the advancement of medicinal chemistry. The benzodioxole scaffold continues to be a source of inspiration for the design of novel therapeutic agents with diverse biological activities.[2][3][19]
References
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Baines, M. W., et al. (1974). The Synthesis and Pharmacology of Some Substituted 1,3-Benzodioxoles and 1,4-Benzodioxans. Journal of Medicinal Chemistry, 17(8), 849–853. [Link]
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Asili, J., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian Journal of Pharmaceutical Research, 14(3), 859–866. [Link]
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Various Authors. (n.d.). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Retrieved from [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 892997. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supplementary Information, The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2816–2823. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. Retrieved from [Link]
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Stowell, J. C., Keith, D. R., & King, B. T. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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Micale, N., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. [Link]
-
Reddit. (2020, February 26). bromo-1,3-benzodioxole synthesis. r/chemistry. Retrieved from [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Materials Science and Environmental Engineering (MSEE 2017). [Link]
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PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]
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Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][3][20] triazolo [4, 3-d][1][3] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design, 98(1), 127-139. [Link]
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Application Note: A Detailed Protocol for the Regioselective Bromination of 4-Fluoro-1,3-Benzodioxole
Abstract
This application note provides a comprehensive and validated experimental procedure for the regioselective bromination of 4-fluoro-1,3-benzodioxole to synthesize 5-bromo-4-fluoro-1,3-benzodioxole. 1,3-Benzodioxole derivatives are pivotal structural motifs in pharmaceutical chemistry and serve as essential building blocks in the synthesis of a wide range of bioactive molecules.[1][2] The introduction of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions and other transformations.[3] This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step protocol, mechanistic insights, safety guidelines, and methods for product characterization.
Introduction and Scientific Rationale
The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a key pharmacophore found in numerous natural products and synthetic compounds with significant biological activity.[2] Halogenated derivatives, in particular, are highly valued intermediates in the synthesis of complex molecular architectures.[4][5] The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry.
The regiochemical outcome of the bromination of 4-fluoro-1,3-benzodioxole is governed by the directing effects of its substituents. The 1,3-dioxole ring acts as a potent activating group due to the electron-donating resonance effect of the oxygen atoms, strongly directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom, while an ortho, para-director, is an overall deactivating group through its strong inductive effect. In this substrate, the directing power of the activating dioxole group dominates, leading to preferential substitution at the C5 position, which is para to one of the ring oxygens and meta to the fluorine atom. This protocol is optimized to achieve high regioselectivity for the desired 5-bromo isomer.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds through a standard electrophilic aromatic substitution mechanism. Molecular bromine (Br₂) is polarized by a Lewis acid or polar solvent, generating a potent electrophile (Br⁺). The electron-rich benzodioxole ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The final step involves the deprotonation of this intermediate by a weak base, which restores the aromaticity of the ring and yields the brominated product.
Caption: Mechanism of Electrophilic Aromatic Bromination.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Molecular Weight ( g/mol ) |
| 4-Fluoro-1,3-benzodioxole | ≥98% | Commercial | 349-06-4 | 140.11 |
| Bromine | Reagent | Commercial | 7726-95-6 | 159.81 |
| Glacial Acetic Acid | ACS | Commercial | 64-19-7 | 60.05 |
| Dichloromethane (DCM) | ACS | Commercial | 75-09-2 | 84.93 |
| Sodium Bisulfite | Reagent | Commercial | 7631-90-5 | 104.06 |
| Sodium Bicarbonate | Reagent | Commercial | 144-55-8 | 84.01 |
| Sodium Chloride (Brine) | Reagent | Commercial | 7647-14-5 | 58.44 |
| Anhydrous Magnesium Sulfate | Reagent | Commercial | 7487-88-9 | 120.37 |
| Ethanol, 200 Proof | ACS | Commercial | 64-17-5 | 46.07 |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | 7631-86-9 | - |
| TLC Plates | Silica Gel 60 F₂₅₄ | Commercial | - | - |
Required Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Ice/water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for recrystallization or column chromatography
-
Analytical balance
-
NMR Spectrometer, GC-MS system
Critical Safety Precautions
This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
Bromine (Br₂): Extremely toxic, corrosive, and a strong oxidizing agent. Causes severe skin burns and is fatal if inhaled.[6] All manipulations must be performed in a certified chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a lab coat.[8][9] Have a bromine spill kit and a quenching solution (e.g., 10% sodium thiosulfate) readily available.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage.[9] Handle with care in a well-ventilated area or fume hood.[10]
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Use only in a fume hood.
Detailed Experimental Protocol
Caption: Experimental workflow for the bromination of 4-fluoro-1,3-benzodioxole.
Reaction Setup and Execution
-
Apparatus Assembly: In a chemical fume hood, assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 100 mL pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: To the flask, add 4-fluoro-1,3-benzodioxole (7.0 g, 50.0 mmol, 1.0 eq) and 70 mL of glacial acetic acid. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Immerse the flask in an ice/water bath and cool the solution to 0-5 °C with stirring.
-
Bromine Solution Preparation: In the dropping funnel, carefully prepare a solution of bromine (2.6 mL, 8.4 g, 52.5 mmol, 1.05 eq) in 30 mL of glacial acetic acid.
-
Bromine Addition: Add the bromine solution dropwise to the stirred, cooled reaction mixture over approximately 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. The solution will change color from colorless to reddish-brown.
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
Reaction Monitoring
-
The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate. The starting material should show a higher Rf value than the more polar brominated product. The reaction is complete when the starting material spot is no longer visible by TLC.
Work-up and Product Isolation
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 250 mL of crushed ice and water.
-
Bromine Neutralization: Slowly add a saturated aqueous solution of sodium bisulfite (NaHSO₃) with stirring until the reddish-brown color of excess bromine disappears and the solution becomes pale yellow or colorless.[11]
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 75 mL).[12]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 100 mL) to neutralize acetic acid, followed by a saturated aqueous solution of sodium chloride (brine) (1 x 100 mL).[12]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically an off-white solid or pale oil, can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water dropwise until the solution becomes persistently cloudy.
-
Re-heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Alternative: If the product is an oil or if isomeric impurities are present, purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) is recommended.
Characterization and Expected Results
The final product is 5-bromo-4-fluoro-1,3-benzodioxole . Purity and identity should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Product Name | 5-Bromo-4-fluoro-1,3-benzodioxole |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-85% |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.95 (d, 1H), δ ~6.85 (d, 1H), δ ~6.00 (s, 2H) |
| GC-MS (m/z) | M⁺ peak at ~218/220 (reflecting ⁷⁹Br/⁸¹Br isotopes) |
Note: NMR chemical shifts are approximate and should be confirmed by analysis. Coupling constants will be critical for structural assignment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive bromine; Insufficient reaction time/temperature. | Use fresh bromine. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40 °C). |
| Presence of Starting Material | Insufficient brominating agent; Short reaction time. | Increase the equivalents of bromine slightly (e.g., to 1.1 eq). Ensure the reaction has gone to completion via TLC monitoring. |
| Formation of Multiple Products | Reaction temperature too high; Rapid addition of bromine. | Maintain low temperature (0-5 °C) during bromine addition. Add bromine solution slowly and dropwise.[11] |
| Product is an Oil/Doesn't Crystallize | Presence of impurities. | Purify the crude product using silica gel column chromatography instead of recrystallization.[11] |
| Colored Impurities in Final Product | Residual bromine or byproducts. | Ensure complete quenching with sodium bisulfite.[11] Consider treating the hot recrystallization solution with activated charcoal.[11] |
Conclusion
This application note details a robust and reliable method for the synthesis of 5-bromo-4-fluoro-1,3-benzodioxole. By carefully controlling the reaction conditions, particularly temperature, high yield and regioselectivity can be achieved. The protocol emphasizes safety and provides comprehensive steps for reaction work-up, purification, and characterization. The resulting product is a valuable intermediate for further synthetic elaboration in pharmaceutical and materials science research.
References
- Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific (Bromine, Acetic acid).
- Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Sciencemadness Discussion Board.
- Bromine solution - Safety Data Sheet - Carl ROTH.
- SAFETY DATA SHEET - Fisher Scientific (Bromine, 1M solution in acetic acid).
- Synthesis of bromination derivatives of 1, 3-benzodioxole - ResearchGate.
- Safety data sheet (Acetic Acid/Bromine Mixture).
- TCI AMERICA - Spectrum Chemical (Hydrogen Bromide in Acetic Acid).
- Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole - PrepChem.com.
- Oxybromination of benzodioxole in different solvents - ResearchGate.
- 1,3‐Benzodioxole derivatives in pharmaceutical chemistry. - ResearchGate.
- (PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction - ResearchGate.
- Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... - ResearchGate.
- Understanding 1,3-Benzodioxole - ChemicalBook.
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Topic: Step-by-Step Synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole Derivatives
An Application Note and Protocol Guide for Researchers
Abstract: The 1,3-benzodioxole moiety is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The introduction of fluorine and bromine atoms onto this core structure provides a versatile platform for further chemical elaboration, particularly in the context of drug discovery and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a crucial handle for a variety of cross-coupling reactions. This guide provides a comprehensive, step-by-step protocol for the synthesis of the key intermediate, 6-Bromo-4-fluoro-1,3-benzodioxole, and its subsequent derivatization through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The protocols are designed to be robust and reproducible, with detailed explanations of the rationale behind key experimental choices.
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of the target intermediate is approached in a two-step sequence: first, the formation of the 4-fluoro-1,3-benzodioxole core, followed by a regioselective bromination.
Step 1.1: Synthesis of 4-Fluoro-1,3-benzodioxole
The initial step involves the formation of the methylenedioxy bridge on a commercially available fluorinated catechol. 3-Fluorocatechol is the logical starting material. The reaction with an appropriate methyleneating agent, such as dibromomethane or diiodomethane, under basic conditions affords the desired benzodioxole ring system. The use of a phase-transfer catalyst can be beneficial in improving reaction efficiency.
Rationale: The choice of a strong base, such as potassium carbonate or cesium carbonate, is critical for deprotonating the catechol hydroxyl groups, thereby activating them for nucleophilic attack on the dihalomethane. Dimethylformamide (DMF) or acetonitrile are suitable polar aprotic solvents that can facilitate this SN2 reaction.
Step 1.2: Regioselective Bromination
The subsequent bromination of 4-fluoro-1,3-benzodioxole is designed to install a bromine atom at the C6 position. The electronic properties of the substituents on the aromatic ring dictate the regiochemical outcome of this electrophilic aromatic substitution. The dioxole and fluorine substituents are both ortho-, para-directing groups. Their combined influence strongly activates the C6 position for electrophilic attack.
Mechanistic Insight: The oxygen atoms of the dioxole ring are strongly activating and direct ortho- and para- to their positions (C5 and C7). The fluorine atom is also an ortho-, para-director, activating the C3 and C5 positions relative to itself. The C6 position is para to the fluorine and ortho to one of the dioxole oxygens, making it the most electronically enriched and sterically accessible site for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems.[1]
Caption: Workflow for the synthesis of the key intermediate.
Part 2: Derivatization via Palladium-Catalyzed Cross-Coupling
The synthesized this compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds at the C6 position.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures or introducing alkyl and vinyl groups.[2][3][4] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2]
Catalytic Cycle Rationale: The mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzodioxole substrate.[2]
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[2]
The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. Phosphine ligands like SPhos or XPhos are often effective for coupling with aryl bromides.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides.[5][6][7] This reaction is exceptionally valuable in pharmaceutical development, as the aniline and related moieties are common in bioactive compounds. The reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable ligand, and a strong, non-nucleophilic base like sodium tert-butoxide.[8][9]
Catalyst System Rationale: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. The choice of ligand is critical to prevent catalyst decomposition and to facilitate the reductive elimination step, which is often rate-limiting. Sterically hindered biaryl phosphine ligands (e.g., JohnPhos, tBuXPhos) have proven to be highly effective in these transformations.[8] The base deprotonates the amine, making it a more potent nucleophile in the catalytic cycle.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.
Protocol 1: Synthesis of this compound
Part A: Synthesis of 4-Fluoro-1,3-benzodioxole
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorocatechol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-dimethylformamide (DMF) to make a 0.5 M solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add dibromomethane (CH₂Br₂, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir vigorously overnight (approx. 16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-fluoro-1,3-benzodioxole as a clear oil.
Part B: Bromination
-
Dissolve the 4-fluoro-1,3-benzodioxole (1.0 eq) from Part A in acetonitrile in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the consumption of the starting material by TLC or GC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with dichloromethane (CH₂Cl₂) (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried reaction vial, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[10]
-
Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[10]
-
Heat the reaction mixture to 85-100 °C and stir for 4-12 hours, monitoring by TLC.[10]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired coupled product.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Substrates |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Arylboronic acids |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 85 | Heteroarylboronic acids |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | Sterically hindered boronic acids |
Table 1: Recommended conditions for Suzuki-Miyaura coupling reactions.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., [Pd(allyl)Cl]₂, 0.01 eq), the biaryl phosphine ligand (e.g., JohnPhos, 0.02 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).[8]
-
Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Add the desired primary or secondary amine (1.2-1.4 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C for 30 minutes to 24 hours, monitoring by TLC or LC-MS.[8]
-
After completion, cool the reaction to room temperature, pass it through a short plug of Celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aminated derivative.
| Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Amine Scope |
| Pd₂(dba)₃ / JohnPhos | NaOtBu | Toluene | 100 | Primary & Secondary Alkyl/Aryl Amines |
| Pd(OAc)₂ / tBuXPhos | K₃PO₄ | 1,4-Dioxane | 100 | Hindered Primary Amines, Anilines |
| G3-XPhos Precatalyst | LHMDS | THF | Room Temp - 60 | Functionalized Amines |
Table 2: Recommended conditions for Buchwald-Hartwig amination reactions.
Conclusion
This application note provides a validated and detailed guide for the synthesis and derivatization of this compound. The protocols for the synthesis of the core intermediate and its subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer a robust platform for creating a diverse library of novel compounds. These methods are foundational for researchers in medicinal chemistry and materials science, enabling the exploration of new chemical space with potential applications in drug discovery and beyond.
References
- Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. (2026). Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Syntheses. β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Available at: [Link]
-
Yilmaz, I., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH. Available at: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. (2010). Available at: [Link]
-
ResearchGate. Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Available at: [Link]
- Google Patents. Process for preparing 2,2-difluoro-1,3-benzodioxole.
-
NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). Available at: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
Sources
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- 10. organic-synthesis.com [organic-synthesis.com]
The Utility of 6-Bromo-4-fluoro-1,3-benzodioxole in the Genesis of Novel Fluorophores for Cellular Imaging
Introduction: Unlocking New Potential in Fluorescent Probe Development
The pursuit of novel fluorescent probes with superior photophysical properties is a cornerstone of advancing biological imaging and drug discovery. The strategic selection of foundational scaffolds is paramount in dictating the ultimate performance of these molecular tools. The 1,3-benzodioxole moiety has emerged as a privileged structure in fluorophore design, often imparting desirable characteristics such as significant Stokes shifts and excellent cell permeability.[1] This application note delves into the specific utility of 6-Bromo-4-fluoro-1,3-benzodioxole as a versatile starting material for the synthesis of a new class of fluorescent probes. The presence of orthogonal reactive sites—a bromo and a fluoro substituent—on the benzodioxole core offers a unique handle for sequential, site-selective functionalization through modern cross-coupling methodologies. This allows for the rational design of probes with tailored photophysical and biological targeting properties.
This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of a novel fluorescent probe derived from this compound. We will explore the causality behind the experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.
Strategic Synthesis of a Benzodioxole-Based Fluorophore
The synthetic strategy hinges on the differential reactivity of the bromo and fluoro substituents on the this compound scaffold. The carbon-bromine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, compared to the more inert carbon-fluorine bond.[2] This allows for the selective introduction of an alkyne-bearing fluorophore at the 6-position, leaving the fluorine atom at the 4-position available for subsequent modifications or for its influence on the electronic properties of the resulting dye.
For this application note, we will focus on the synthesis of a novel benzodioxole-BODIPY conjugate, a class of dyes known for their high fluorescence quantum yields and excellent photostability.[3]
Synthetic Workflow Overview
The overall synthetic workflow is depicted below. It involves a Sonogashira cross-coupling reaction between this compound and a terminal alkyne-functionalized BODIPY core.
Caption: Synthetic workflow for the novel benzodioxole-BODIPY probe.
Detailed Synthesis Protocol: Benzodioxole-BODIPY-1 (BDB-1)
Materials:
-
This compound
-
Ethynyl-functionalized BODIPY core (e.g., 4-ethynyl-4-bora-3a,4a-diaza-s-indacene derivative)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the ethynyl-functionalized BODIPY core (1.1 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Base Addition: Add anhydrous THF and anhydrous triethylamine (3.0 eq) to the flask. Degas the solution by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: To the degassed solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired Benzodioxole-BODIPY-1 (BDB-1) probe.
Photophysical Properties of Benzodioxole-Derived Probes
The incorporation of the 1,3-benzodioxole scaffold is anticipated to bestow favorable photophysical properties upon the resulting fluorophore. Dyes based on the[1][4]-dioxolo[4,5-f]benzodioxole core, a related structure, have been shown to exhibit large Stokes shifts, long fluorescence lifetimes, and high stability towards photobleaching.[4][5]
Table 1: Expected Photophysical Properties of BDB-1
| Property | Expected Value | Rationale |
| Absorption Max (λabs) | ~500-530 nm | Primarily determined by the BODIPY core. |
| Emission Max (λem) | ~540-570 nm | Influenced by the BODIPY core with potential red-shifting due to the extended conjugation with the benzodioxole moiety. |
| Stokes Shift | > 30 nm | The benzodioxole unit can contribute to a larger Stokes shift, which is beneficial for minimizing self-quenching and autofluorescence in biological imaging.[5] |
| Quantum Yield (ΦF) | High (> 0.6) | BODIPY dyes are known for their high quantum yields. |
| Molar Extinction Coeff. | High (> 80,000 M⁻¹cm⁻¹) | A characteristic feature of BODIPY fluorophores. |
| Photostability | High | Both the BODIPY and benzodioxole scaffolds are known for their robustness. |
Application Protocol: Live-Cell Imaging with BDB-1
The novel BDB-1 probe, with its lipophilic character imparted by the BODIPY and benzodioxole moieties, is expected to exhibit good cell permeability and potentially localize to lipid-rich organelles such as lipid droplets.[6]
Cell Culture and Staining Protocol
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
BDB-1 stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom dishes or chamber slides at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Probe Preparation: Prepare a working solution of BDB-1 by diluting the 1 mM DMSO stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the BDB-1 working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a confocal laser scanning microscope.
Confocal Microscopy Imaging Workflow
Caption: Workflow for confocal imaging of cells stained with BDB-1.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of BDB-1 can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The photophysical properties can be experimentally determined using UV-Vis and fluorescence spectroscopy. For the cell imaging application, the specificity of the probe's localization can be validated by co-staining with commercially available organelle-specific dyes. The minimal cytotoxicity of the probe at working concentrations should also be assessed using standard cell viability assays.
Conclusion and Future Directions
This compound serves as a highly valuable and versatile building block for the synthesis of novel fluorescent probes. Its unique substitution pattern allows for selective functionalization, enabling the creation of tailored molecular tools for bioimaging. The proposed Benzodioxole-BODIPY-1 (BDB-1) probe is a prime example of this potential, with expected excellent photophysical properties and utility in live-cell imaging. Future work could explore the functionalization of the fluorine atom via nucleophilic aromatic substitution to introduce targeting moieties for specific cellular components or to further tune the probe's properties.[7] The development of such advanced probes will undoubtedly continue to drive innovation in our understanding of complex biological systems.
References
-
Wessig, P., et al. (2011). A new class of fluorescent dyes based on 1,3-benzodioxole and[1][4]-dioxolo[4.5-f]benzodioxole. Tetrahedron Letters, 52(46), 6192-6195.
- Sauer, M., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 140(50), 17362-17375.
-
Wessig, P., & Lehmann, M. (2018).[1][4]-Dioxolo[4,5-f]benzodioxole (DBD) Fluorescent Dyes; Synthesis, Properties, and Applications. Synthesis, 50(15), 2877-2886.
- Leica Microsystems. (2024).
- Wang, R., et al. (2022).
- Yuan, L., et al. (2020). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 53(2), 436-448.
- Holt, B. D., & Landes, C. F. (2023). A guide to small fluorescent probes for single-molecule biophysics. The Journal of Chemical Physics, 158(2), 020901.
- Li, J., et al. (2018). Synthesis of a new fluorophore: wavelength-tunable bisbenzo[f]isoindolylidenes. Chemical Science, 9(21), 4811-4816.
- Neumann, C. N., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17134-17141.
- Wikipedia. (n.d.). Sonogashira coupling.
-
Wessig, P., et al. (2011).[1][4]-dioxolo[4.5-f]benzodioxole. ResearchGate.
- Al-Rashed, A. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
- Master Organic Chemistry. (2018).
- Liu, Y., et al. (2021). A Novel BODIPY Quaternary Ammonium Salt-Based Fluorescent Probe: Synthesis, Physical Properties, and Live-Cell Imaging. Frontiers in Chemistry, 9, 674542.
- Professor Dave Explains. (2019).
- Alagille, D., et al. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 6(14), 2381-2384.
- Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Domínguez, G., & Pérez-Castells, J. (2017). Modern Synthetic Avenues for the Preparation of Functional Fluorophores. Chemistry – A European Journal, 23(10), 2236-2248.
- Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(9), 2329.
- OpenStax. (2023). 16.
- N K. (2016).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chang, C.-Y., et al. (2021).
- Al-Rashed, A. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- Lebra, M., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(39), 25309-25313.
- Lebra, M., et al. (2022).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Novel BODIPY Quaternary Ammonium Salt-Based Fluorescent Probe: Synthesis, Physical Properties, and Live-Cell Imaging [frontiersin.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole
Welcome to the technical support guide for the synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield and purity.
The synthesis of halogenated benzodioxoles is a critical process for creating advanced intermediates in pharmaceutical and agrochemical development. However, achieving high yields and regioselectivity, particularly with multiple, electronically-competing substituents like fluorine and bromine, presents significant challenges. This guide is structured to address these issues head-on, providing not just steps, but the scientific rationale behind them.
Section 1: Proposed Synthetic Strategy & Core Challenges
The most logical and controllable pathway to this compound is a two-step synthesis. This approach allows for the isolation and purification of a key intermediate, which is crucial for ensuring the final product's quality.
-
Step 1: Cyclization - Formation of the 1,3-benzodioxole ring from 3-fluorocatechol to produce the precursor, 4-fluoro-1,3-benzodioxole.
-
Step 2: Electrophilic Bromination - Selective bromination of 4-fluoro-1,3-benzodioxole to yield the target compound.
The primary challenges in this synthesis are:
-
Controlling Regioselectivity: The fluorine atom and the dioxole ring's oxygen atoms exert competing electronic effects on the aromatic ring, which can lead to the formation of multiple bromo-isomers.
-
Preventing Side Reactions: Over-bromination can lead to di-substituted byproducts, while harsh conditions in either step can cause decomposition or polymerization.
-
Product Purification: The final product may have a high boiling point and be susceptible to thermal degradation, making purification by distillation challenging.[1]
Overall Synthetic Workflow Diagram
Caption: Proposed two-step synthesis pathway.
Section 2: Troubleshooting Guide
This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis.
Issue 1: Low Yield in Cyclization (Step 1)
Question: My yield for the conversion of 3-fluorocatechol to 4-fluoro-1,3-benzodioxole is consistently below 50%. What are the primary causes and how can I fix them?
Answer: Low yield in this Williamson ether synthesis variant is typically due to suboptimal reaction conditions or reagent quality. The key is to ensure efficient nucleophilic attack by the catecholate on the methylene source.
Causality Analysis:
-
Incomplete Deprotonation: The phenoxide anions are the active nucleophiles. If the base is too weak or used in insufficient quantity, the concentration of the di-anion will be too low for an efficient reaction.
-
Poor Solvent Choice: The solvent must be polar and aprotic to solvate the cation of the base (e.g., K+) without interfering with the nucleophile. DMF, DMSO, or Acetonitrile are excellent choices.
-
Reagent Reactivity: Dibromomethane or diiodomethane are common methylene sources. Diiodomethane is more reactive but also more expensive and less stable. Paraformaldehyde can also be used but may lead to polymerization under certain conditions.
-
Reaction Temperature: The reaction requires heat to overcome the activation energy, but excessive temperatures (>120°C) can lead to solvent decomposition (especially with DMF) and byproduct formation.
Troubleshooting & Optimization Table
| Parameter | Potential Issue | Recommended Solution |
| Base | Weak or insufficient base (e.g., NaHCO₃) leading to incomplete deprotonation. | Use a stronger, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 2.2 equivalents to ensure full deprotonation of the catechol. |
| Solvent | Solvent is protic (e.g., ethanol) or not polar enough to facilitate the reaction. | Switch to a polar aprotic solvent such as DMF or Acetonitrile. Ensure the solvent is anhydrous, as water can hydrolyze the methylene source. |
| Temperature | Temperature is too low for reaction completion or too high, causing degradation. | Optimize the temperature in the range of 80-110°C. Monitor reaction progress by TLC to determine the optimal time and temperature. |
| Methylene Source | Dibromomethane (CH₂Br₂) is not reactive enough. | Consider switching to diiodomethane (CH₂I₂), which has a more labile leaving group. Use 1.1 to 1.2 equivalents to avoid side reactions. |
Issue 2: Poor Regioselectivity in Bromination (Step 2)
Question: During the bromination of 4-fluoro-1,3-benzodioxole, I am getting a mixture of isomers instead of the desired 6-bromo product. How can I improve selectivity?
Answer: This is a classic challenge in electrophilic aromatic substitution. The final position of the bromine is determined by the combined directing effects of the fluoro and methylenedioxy groups.
Mechanistic Insight:
-
Methylenedioxy Group (-O-CH₂-O-): This group is strongly activating and ortho, para-directing. It strongly favors substitution at the 6- and 5-positions.
-
Fluoro Group (-F): This group is deactivating (inductive effect) but is also ortho, para-directing (resonance effect). It directs towards the 5- and 7-positions.
The desired 6-position is ortho to one of the dioxole oxygens and para to the other, making it highly activated by this group. It is meta to the fluorine atom. The competing 5- and 7-isomers are activated by both groups, making them potential byproducts. To favor the 6-position, conditions must be chosen that are sensitive to the strong activation of the dioxole ring while minimizing reactions at other activated sites.
Directing Effects on Bromination
Caption: Electronic directing effects on the benzodioxole ring.
Improving Selectivity: Using a milder, bulkier brominating agent at low temperatures can enhance selectivity for the sterically accessible and highly activated 6-position.
| Brominating Agent | Typical Conditions | Selectivity Outcome | Rationale |
| Bromine (Br₂) | Acetic Acid, Room Temp | Low to Moderate | Highly reactive and non-selective, often leads to over-bromination and isomer formation.[2] |
| N-Bromosuccinimide (NBS) | Acetonitrile or THF, 0°C to RT | Good to Excellent | NBS provides a low concentration of Br⁺, which is more selective towards the most activated position. It is the recommended agent. |
| HBr/H₂O₂ | Acetic Acid, Room Temp | Moderate | An in-situ method for generating bromine.[2] Selectivity can be better than liquid Br₂ but is highly dependent on precise control of stoichiometry. |
Issue 3: Difficult Product Purification
Question: My final product appears oily and decomposes upon heating during distillation. What is a reliable purification strategy?
Answer: High boiling point compounds, especially those with multiple functional groups, can be sensitive to thermal stress.[1] A multi-step purification approach is often necessary.
Troubleshooting Purification Workflow
Caption: A logical workflow for product purification.
Key Purification Steps:
-
Aqueous Workup: After the reaction, quench with a reducing agent if necessary (e.g., sodium thiosulfate for excess bromine) and wash with saturated sodium bicarbonate solution to remove acidic byproducts.
-
Column Chromatography: This is the most effective method for separating constitutional isomers. Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from less polar starting material and more polar byproducts.
-
Recrystallization or Vacuum Distillation: If the product from the column is a solid, recrystallization from a suitable solvent system (like ethanol/water or hexane/ethyl acetate) can provide highly pure material. If it is an oil, a short-path vacuum distillation at the lowest possible pressure (<1 mmHg) is recommended to minimize thermal decomposition.[1]
Section 3: Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 1: Synthesis of 4-fluoro-1,3-benzodioxole
-
Reagent Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 3-fluorocatechol (10.0 g, 78.1 mmol), anhydrous potassium carbonate (23.8 g, 172 mmol, 2.2 eq), and anhydrous DMF (200 mL).
-
Reaction: Stir the mixture under a nitrogen atmosphere. Add dibromomethane (9.9 mL, 141 mmol, 1.8 eq) dropwise over 15 minutes.
-
Heating: Heat the reaction mixture to 90°C and maintain for 12-16 hours. Monitor the reaction's progress by TLC (20% Ethyl Acetate in Hexane).
-
Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield 4-fluoro-1,3-benzodioxole as a colorless oil.
Protocol 2: Synthesis of this compound
-
Reagent Setup: In a 250 mL round-bottom flask protected from light, dissolve 4-fluoro-1,3-benzodioxole (5.0 g, 35.7 mmol) in anhydrous acetonitrile (100 mL). Cool the solution to 0°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (6.35 g, 35.7 mmol, 1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for the disappearance of starting material by GC-MS or TLC.
-
Workup: Quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (eluting with 0-10% ethyl acetate in hexanes) to isolate this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: Both dibromomethane and NBS are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Bromine reactions can be exothermic; therefore, slow addition and temperature control are crucial.
Q2: Can I use a different starting material if 3-fluorocatechol is unavailable? A2: 3-Fluorocatechol is the most direct precursor. Alternative routes, such as the fluorination of 3-hydroxy-1,2-benzoquinone, are significantly more complex and lower-yielding. It is recommended to source the correct starting material.
Q3: What NMR signals are characteristic of the final product? A3: In ¹H NMR, you should expect to see two singlets for the dioxole protons (-O-CH₂-O-) around 6.0 ppm. The aromatic region will show two doublets or singlets corresponding to the two remaining aromatic protons. In ¹⁹F NMR, a singlet corresponding to the single fluorine atom will be present. ¹³C NMR will confirm the number of unique carbons.
Q4: My bromination reaction stalled. Can I add more NBS? A4: Before adding more NBS, confirm that the starting material is indeed present via TLC or GC-MS. If the reaction has stalled, adding a radical initiator like a small amount of AIBN or exposing the reaction to light can sometimes help, but this may also decrease selectivity. It is often better to re-evaluate the solvent and temperature conditions first.
References
-
De la Hoz, A., et al. (2005). A New Method of Bromination of Aromatic Rings by an isoAmyl Nitrite/HBr System. ChemInform, 36(35). Available at: [Link]
-
Zhang, L., et al. (2010). Synthesis of bromination derivatives of 1, 3-benzodioxole. Journal of Chemical and Pharmaceutical Research, 2(4), 475-479. Available at: [Link]
-
Krishnamohan, S., et al. (2004). A new protocol for the bromination of activated aromatics. Indian Journal of Chemistry - Section B, 43B, 2035-2037. Discussed in Sciencemadness Discussion Board. Available at: [Link]
-
Fischer. (2010). Bromination of benzodioxole. Sciencemadness Discussion Board. Available at: [Link]
- Prakash, G. K. S., et al. (1992). Process for the preparation of 2,2-difluoro-1,3-benzodioxole. U.S. Patent 5,082,959.
Sources
Technical Support Center: Purification of 6-Bromo-4-fluoro-1,3-benzodioxole
Welcome to the technical support center for the purification of 6-Bromo-4-fluoro-1,3-benzodioxole (CAS No. 1415022-32-0). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges encountered during the purification of this halogenated benzodioxole derivative.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides practical, field-proven insights into common purification techniques, potential impurities, and troubleshooting strategies to achieve high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Potential impurities largely depend on the synthetic route employed. However, common contaminants in the synthesis of halogenated benzodioxoles can include:
-
Unreacted starting materials: Such as the precursor catechol or the brominating/fluorinating agents.
-
Isomeric byproducts: Bromination of the aromatic ring can sometimes lead to the formation of other positional isomers.
-
Over-brominated or under-brominated species: Depending on the reaction control, di-brominated or non-brominated benzodioxole may be present.
-
Residual solvents: Solvents used in the reaction or work-up (e.g., dichloromethane, methyl tert-butyl ether) may be carried through.
-
Byproducts from side reactions: Degradation of the benzodioxole ring or reactions with residual acids or bases can generate impurities. For instance, studies on related benzodioxole syntheses have identified dimers and trimers as potential byproducts[1].
Q2: My purified this compound is a yellowish solid, not the expected off-white product. What could be the cause?
A2: A yellow tint in the final product often indicates the presence of trace impurities, which can include:
-
Oxidized species: Benzodioxoles can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Residual catalysts or reagents: Trace amounts of metal catalysts or colored reagents from the synthesis can impart a yellow hue.
-
Nitrated impurities: If nitric acid was used in a previous synthetic step for a related intermediate, residual nitrated species can be highly colored.
Q3: I am struggling to get my compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.
-
Solvent system optimization: The chosen solvent or solvent pair may not be ideal. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Concentrate the solution: You may have used too much solvent. Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Purity After Column Chromatography
Symptoms:
-
Multiple spots on TLC analysis of the collected fractions.
-
Broad peaks or co-elution observed in HPLC or GC analysis.
-
Low melting point with a broad range.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution of impurities with the product. Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. |
| Poor Column Packing | Cracks or channels in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly. |
| Compound Degradation on Silica Gel | Some compounds can degrade on acidic silica gel. Consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Problem 2: Product Oiling Out During Recrystallization
Symptoms:
-
Formation of an oil or a sticky solid instead of fine crystals upon cooling the recrystallization solution.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Solvent Choice | The solvent may be too good a solvent for the compound even at low temperatures, or the compound's melting point is lower than the boiling point of the solvent. |
| Presence of Impurities | Impurities can depress the melting point of the compound, leading to oiling out. |
| Rapid Cooling | Cooling the solution too quickly can prevent the ordered arrangement of molecules into a crystal lattice. |
Workflow for Troubleshooting Oiling Out:
Sources
Technical Support Center: Overcoming Challenges in the Suzuki Coupling of 6-Bromo-4-fluoro-1,3-benzodioxole
Welcome to the technical support center for the Suzuki coupling of 6-bromo-4-fluoro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The insights provided here are based on established scientific principles and practical, field-proven experience to help you navigate the complexities of this specific transformation.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the allotted reaction time and workup, analysis (TLC, LC-MS, GC-MS) shows a low conversion of the starting material or a complete absence of the desired product.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the Suzuki reaction. Its efficacy can be compromised by several factors.
-
Cause: The Pd(0) active species has not been efficiently generated from the Pd(II) precatalyst, or the active catalyst has degraded.
-
Solution:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes). Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.[1][2]
-
Select an Appropriate Precatalyst: For challenging substrates, consider using pre-formed Pd(0) sources like Pd(PPh₃)₄ or modern precatalysts (e.g., Buchwald or PEPPSI-type catalysts) that readily form the active Pd(0) species.[3][4]
-
Ligand Selection: The electron-donating and sterically bulky nature of phosphine ligands is crucial for facilitating both the oxidative addition and reductive elimination steps.[5] For an electron-deficient aryl bromide like this compound, ligands such as SPhos or XPhos may be more effective than traditional PPh₃.[6][7]
-
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is a critical and often rate-limiting step.
-
Cause: The boronic acid has not been sufficiently activated by the base.[8][9]
-
Solution:
-
Base Selection: The choice of base is critical. While common bases like Na₂CO₃ and K₂CO₃ are often effective, for more challenging couplings, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ may be required to form the more reactive boronate species.[8][10]
-
Solvent System: The presence of water is often necessary to facilitate the formation of the boronate and to help solubilize the inorganic base. A biphasic solvent system like toluene/water or dioxane/water is common.[11][12]
-
-
-
Decomposition of Starting Materials:
-
Cause: The boronic acid partner may be unstable under the reaction conditions, leading to side reactions like protodeboronation.[13][14][15]
-
Solution:
-
Use Boronic Esters: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[13][16] These can provide a "slow release" of the boronic acid, minimizing its decomposition over the course of the reaction.[17][18]
-
Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate the decomposition of sensitive substrates. Optimize the temperature to find a balance between reaction rate and substrate stability.
-
-
Problem 2: Significant Formation of Side Products
Symptom: The reaction mixture contains substantial amounts of undesired byproducts, complicating purification and reducing the yield of the target molecule.
Common Side Products & Mitigation Strategies:
-
Homocoupling of the Boronic Acid:
-
Appearance: Formation of a biaryl product derived from two molecules of the boronic acid coupling partner.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate a Pd(II)-mediated homocoupling pathway.[1][2][3][19] It can also occur if the transmetalation is slow relative to other processes.
-
Solution:
-
Rigorous Degassing: As with low yield issues, ensuring an oxygen-free environment is paramount.[2]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction.
-
Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[19]
-
-
-
Protodeboronation:
-
Appearance: The boronic acid is converted back to its corresponding arene, effectively being "capped" with a hydrogen atom.
-
Cause: This is a common side reaction, particularly with electron-deficient or heteroaromatic boronic acids, and can be catalyzed by acid or base.[13][15]
-
Solution:
-
Use Boronic Esters: MIDA boronates and organotrifluoroborates are generally more resistant to protodeboronation than free boronic acids.[13][16]
-
Optimize Base and Temperature: A careful screening of bases and running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
-
-
Dehalogenation of the Aryl Bromide:
-
Appearance: The starting this compound is converted to 4-fluoro-1,3-benzodioxole.
-
Cause: After oxidative addition, the palladium complex may react with a hydride source in the reaction mixture (e.g., from an amine base or an alcohol solvent), followed by reductive elimination of the dehalogenated product.[3]
-
Solution:
-
Choice of Solvent and Base: Avoid using solvents or bases that can readily act as hydride donors if dehalogenation is a significant issue.
-
Ligand Choice: The nature of the ligand can influence the relative rates of the desired cross-coupling versus undesired dehalogenation.
-
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
II. Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The primary challenge arises from the electronic nature of the substrate. The fluorine atom is a strongly electron-withdrawing group, which deactivates the aryl bromide towards oxidative addition, the first step in the catalytic cycle.[3][5][20] While electron-withdrawing groups can sometimes accelerate this step for aryl chlorides, the effect on bromides is more nuanced and can make the reaction sluggish.[5] This requires more robust catalytic systems and carefully optimized conditions to achieve good yields.
Q2: Which palladium catalyst and ligand combination is best for this substrate?
There is no single "best" combination, as the optimal choice often depends on the specific boronic acid partner. However, for electron-deficient aryl bromides, modern catalytic systems often outperform the traditional Pd(PPh₃)₄.
| Catalyst/Ligand System | Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald Ligand (e.g., SPhos, XPhos) | These bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination, making them highly effective for challenging substrates.[5][7] |
| [Pd(dppf)Cl₂] | The dppf ligand provides a good balance of electron-donating properties and stability, often proving effective for a range of aryl bromides.[21] |
| Pd(PCy₃)₂ | Tricyclohexylphosphine (PCy₃) is a very electron-rich and bulky ligand, which can be effective for activating less reactive aryl halides.[5][21] |
A screening of a few different ligand types is often the most efficient way to identify the optimal system for your specific reaction.[22][23]
Q3: What is the role of the base, and how do I choose the right one?
The base is essential for the transmetalation step.[8][24] It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., a trihydroxyborate), which then transfers its organic group to the palladium center.[9][25]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Often sufficient for simple couplings.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Generally more effective for challenging substrates as they can more readily form the active boronate species. Cesium carbonate, in particular, can also increase the solubility of other species in organic solvents.
-
Fluoride Bases (e.g., KF, CsF): Can be effective, especially when using organotrifluoroborates, but their performance can be highly solvent-dependent.[25]
For this compound, starting with K₃PO₄ or Cs₂CO₃ is a good recommendation.
Q4: Can I run this reaction under anhydrous conditions?
While some Suzuki couplings can be performed under anhydrous conditions, the presence of a small amount of water is generally beneficial and often necessary.[11] Water facilitates the dissolution of the inorganic base and plays a key role in the equilibrium between the boronic acid and the active boronate species. However, an excessive amount of water can promote protodeboronation. A common solvent ratio is 4:1 to 10:1 organic solvent to water.[26]
Q5: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the product. Use a stain (e.g., potassium permanganate) if your product is not UV-active.
-
LC-MS: Offers a more quantitative picture of the reaction progress, allowing you to identify the starting materials, product, and any major side products by their mass. This is the preferred method for reaction optimization.[26]
III. Standardized Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 v/v)
-
Schlenk flask or reaction vial with a septum
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (Pd(OAc)₂) and the ligand (SPhos) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[26]
Catalytic Cycle Diagram
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura coupling.
IV. References
-
Protodeboronation - Wikipedia. [Link]
-
Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(49), 20054–20057. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11677-11689. [Link]
-
Skrydstrup, T., & Taaning, R. H. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1838–1841. [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(7), 359–371. [Link]
-
Hartwig, J. F., & Carrow, B. P. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4681–4694. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4681–4694. [Link]
-
Talavera, A., et al. (2015). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 47(26), 4855-4858. [Link]
-
Kantchev, E. A. B., et al. (2007). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. ResearchGate. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Doucet, H., & Santelli, M. (2005). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Tetrahedron, 61(46), 11035-11049. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Adewuyi, A., & Olanrewaju, I. O. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5556-5582. [Link]
-
Farina, V., & Krishnan, B. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
-
Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 87-92. [Link]
-
Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 87-92. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
-
Iqbal, N., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 54. [Link]
-
Reisman, S. E., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 396-403. [Link]
-
Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Penn Libraries. [Link]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(11), 2822. [Link]
-
Kumar, R. S., et al. (2022). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 7(22). [Link]
-
Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. odinity.com [odinity.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-4-fluoro-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the synthesis of this compound?
The most reliable and scalable method for synthesizing this compound is through the electrophilic aromatic bromination of the precursor, 4-fluoro-1,3-benzodioxole. The preferred brominating agent is N-Bromosuccinimide (NBS) due to its solid nature, ease of handling, and higher selectivity compared to liquid bromine.[1] The reaction is typically performed in a polar aprotic solvent.
Core Rationale: The benzodioxole ring is electron-rich and highly activated towards electrophilic substitution. The fluorine atom is a moderately deactivating ortho-, para- director, while the dioxole ring is a strongly activating ortho-, para- director. The substitution pattern is therefore governed by the powerful activating effect of the dioxole moiety, directing the incoming electrophile (Br+) to the positions ortho or para to the oxygen atoms. The 6-position is sterically accessible and electronically favored, making it the primary site of bromination.
Troubleshooting and Optimization Guides
Q2: My reaction shows low or incomplete conversion of the starting material. What are the potential causes and solutions?
Low conversion is a common issue that can typically be traced back to reagent quality, reaction temperature, or insufficient activation of the brominating agent.
-
Cause 1: Inactive NBS: N-Bromosuccinimide can degrade over time, especially with exposure to light and moisture.
-
Solution: Use freshly opened or purified NBS. Purity can be checked by melting point or titration. If necessary, recrystallize the NBS from hot water.
-
-
Cause 2: Insufficient Temperature: While room temperature is often a good starting point, the activation energy for the reaction might not be met.
-
Solution: Gently heat the reaction mixture to 35-50 °C.[1] Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid the formation of byproducts at higher temperatures.
-
-
Cause 3: Inadequate Stoichiometry: Using a 1:1 molar ratio of NBS to the starting material can sometimes result in incomplete conversion.
-
Solution: Increase the equivalents of NBS incrementally. A slight excess, such as 1.1 to 1.2 equivalents, can often drive the reaction to completion. However, be cautious as a large excess can lead to di-bromination.[2]
-
Q3: My post-reaction analysis (TLC/LC-MS) shows multiple products. What are these impurities and how can I prevent them?
The most common impurity is the di-brominated product, 5,7-dibromo-4-fluoro-1,3-benzodioxole. The formation of other isomers is generally minimal due to the strong directing effects of the substituents.
Mechanism of Di-bromination: After the first bromination, the product, this compound, is still an activated aromatic ring, albeit less so than the starting material. If a significant excess of NBS is present or the reaction temperature is too high, a second electrophilic substitution can occur.
Prevention and Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| NBS Stoichiometry | Use 1.05 - 1.1 equivalents of NBS. Add the NBS portion-wise over 15-30 minutes. | Slow addition maintains a low concentration of the electrophile, favoring mono-substitution over di-substitution.[2] |
| Temperature | Maintain the reaction temperature at or below 40°C. Start at room temperature and only heat if conversion is slow. | Higher temperatures increase the rate of the second bromination more significantly than the first, reducing selectivity. |
| Solvent Choice | Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). | These solvents help to solubilize NBS and the starting material, promoting a homogeneous reaction and better temperature control. |
| Monitoring | Monitor the reaction every 30 minutes using a validated TLC or LC-MS method. Quench the reaction once the starting material is consumed. | Over-running the reaction provides more opportunity for side-product formation. |
Below is a decision tree to guide your troubleshooting process when multiple products are observed.
Sources
"6-Bromo-4-fluoro-1,3-benzodioxole" stability issues and degradation products
Technical Support Center: 6-Bromo-4-fluoro-1,3-benzodioxole
Introduction for the Researcher
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are actively using this compound in their experimental workflows. Due to the specific nature of this substituted benzodioxole, comprehensive stability and degradation data in the public literature is limited. Therefore, this guide synthesizes information from analogous structures and fundamental chemical principles to provide robust troubleshooting advice and best practices. Our goal is to help you anticipate potential challenges, diagnose experimental issues, and ensure the integrity of your results.
This guide is structured as a series of questions you might encounter during your work. We will cover essential topics from proper storage and handling to troubleshooting unexpected analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
Proper storage is the first line of defense against degradation. Based on data from structurally related benzodioxoles and halogenated aromatic compounds, the following conditions are recommended.[1][2][3]
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or cooler. | Reduces the rate of potential decomposition reactions. For long-term storage, consider storage at -20°C. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The benzodioxole moiety can be sensitive to oxidation over time. Halogenated compounds can also be air-sensitive.[1] |
| Light | Protect from light. Store in an amber vial or in a dark location. | Aromatic systems, especially those with halogen substituents, can be susceptible to photodecomposition. |
| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed.[2][3] | Prevents hydrolysis of the dioxole ring, which can be catalyzed by trace amounts of acid formed in the presence of water. |
For handling, always use personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1][2][3] Handle in a well-ventilated area or a chemical fume hood.[1][3]
Q2: What solvents are suitable for dissolving and storing solutions of this compound?
For short-term experimental use, common anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Ethyl Acetate are generally suitable. However, long-term storage in solution is not recommended as it can accelerate degradation.
Key Considerations:
-
Protic Solvents: Avoid prolonged exposure to protic solvents like methanol or ethanol, especially if acidic or basic impurities are present, as they may facilitate the opening of the dioxole ring.
-
Solvent Purity: Always use high-purity, anhydrous solvents. Residual water or acidic impurities can initiate degradation. The product contains volatile organic compounds (VOC) which will evaporate easily from all surfaces.[2]
Q3: What are the primary chemical incompatibilities for this compound?
Based on the functional groups present (a halogenated aromatic ether), you should avoid the following:
-
Strong Oxidizing Agents: Can lead to oxidative degradation of the aromatic ring or the dioxole bridge.[4]
-
Strong Acids: Can catalyze the hydrolysis and opening of the 1,3-dioxole ring to form a catechol derivative.[4]
-
Strong Bases: May promote nucleophilic aromatic substitution or other base-mediated side reactions, though the fluoro and bromo groups are generally stable.
-
Reducing Agents: Certain reducing agents, particularly under catalytic conditions (e.g., Pd/C with H₂), could potentially cause dehalogenation (debromination or defluorination).
Troubleshooting Guide for Experimental Workflows
This section addresses specific problems that may arise during your experiments, linking them to the stability of this compound.
Problem 1: My reaction yield is consistently low, and I suspect my starting material is impure.
Causality: The starting material may have degraded during storage or handling. Before starting a critical reaction, it is crucial to verify the purity of the reagent.
Troubleshooting Protocol:
-
Purity Verification:
-
Run a quick purity check using Thin Layer Chromatography (TLC) against a retained, solid sample if available.
-
For a more quantitative assessment, analyze the compound via ¹H NMR, ¹⁹F NMR, or LC-MS. Look for unexpected peaks that could indicate degradation products.
-
-
Purification:
-
If impurities are detected, consider re-purifying the material. Recrystallization or flash column chromatography are common methods for solid compounds.
-
Workflow for Purity Verification:
Caption: Workflow for verifying the purity of the starting material.
Problem 2: I am observing an unexpected catechol-like impurity in my post-reaction analysis (e.g., two new adjacent aromatic protons and phenolic -OH peaks in NMR).
Causality: This is a classic sign of the 1,3-benzodioxole ring opening. This degradation is typically catalyzed by acidic conditions, which might be present in your reaction, workup, or even during chromatographic purification.
Hypothetical Degradation Pathway: Acid-Catalyzed Hydrolysis
Caption: Potential acid-catalyzed hydrolysis of the benzodioxole ring.
Preventative & Corrective Measures:
-
Reaction Conditions:
-
If possible, run your reaction under neutral or basic conditions.
-
If acidic conditions are required, use the mildest acid possible and the lowest effective temperature.
-
-
Aqueous Workup:
-
When performing an aqueous workup, neutralize any acidic layers with a mild base (e.g., saturated NaHCO₃ solution) before extraction.
-
-
Chromatography:
-
Silica gel can be inherently acidic. If you suspect degradation on the column, neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2%) in your eluent system.
-
Alternatively, consider using a different stationary phase like alumina (neutral or basic).
-
Problem 3: My NMR spectrum shows a complex aromatic region, suggesting the presence of isomers or dehalogenated products.
Causality: While the C-F bond is very strong, the C-Br bond can be susceptible to cleavage under certain conditions, such as catalytic hydrogenation or some organometallic reactions. Photochemical degradation could also potentially lead to radical intermediates that result in dimerization or other byproducts.[5]
Troubleshooting Steps:
-
Review Reaction Conditions:
-
Catalytic Reactions: If using palladium or other transition metal catalysts, debromination is a known side reaction. Consider using milder catalysts, lower temperatures, or shorter reaction times.
-
Organometallic Reagents: Strong nucleophiles or bases (like Grignard reagents or organolithiums) can sometimes react with aromatic halides.
-
-
Protect from Light: Ensure your reaction setup is shielded from direct light, especially if the reaction is running for an extended period. Use foil to cover glassware.
-
Analyze Byproducts: Use High-Resolution Mass Spectrometry (HRMS) to get the exact mass of the impurities. This can help confirm if you are seeing a de-brominated product (loss of ~79/81 Da) or a dimer. The presence of impurities like 1,3-benzodioxole dimer or trimer has been observed in related syntheses.[5]
References
- Fisher Scientific. (2025). Safety Data Sheet: 6-Bromopiperonal.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2,2-difluoro-1,3-benzodioxole.
- Fisher Scientific Company. (2025). Safety Data Sheet: 1,3-Benzodioxole.
- Sigma-Aldrich. (n.d.). 6-Bromo-4-fluoro-1H-indole.
- Echemi. (n.d.). 1,3-Benzodioxole,6-bromo-4-methoxy- Safety Data Sheets.
- De Borggraeve, W. M., et al. (2015). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 8(3-4), 357-367.
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 6-Bromo-4-fluoro-1,3-benzodioxole
Welcome to the technical support center for 6-Bromo-4-fluoro-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.
Part 1: Compound Overview and Safety
What is this compound and why is it a useful building block?
This compound is a substituted aromatic compound featuring a benzodioxole core. Its utility in synthesis stems from its distinct reactive sites:
-
The Bromine Atom: Positioned at C6, the C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Fluoro Group: The electron-withdrawing fluorine atom at C4 modulates the electronic properties of the aromatic ring, influencing its reactivity in processes like oxidative addition in Pd-catalysis.
-
The Aromatic Ring: The remaining C-H bonds on the ring can be targets for functionalization through methods like directed ortho-metalation, although this is often more challenging.
The unique substitution pattern makes it a valuable precursor for complex molecules in agrochemicals, materials science, and particularly in the synthesis of pharmacologically active compounds.
What are the essential safety precautions for handling this compound?
As with any laboratory chemical, proper handling is paramount. While you must always consult the specific Safety Data Sheet (SDS) provided by your supplier, general guidelines for this compound and similar halogenated aromatics include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.[1][2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]
-
Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[1][5]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the most common application for this substrate. However, success can be elusive without careful optimization.
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or failing completely. What are the likely causes?
This is a frequent issue that can often be resolved by systematically evaluating each component of the reaction. The electron-withdrawing fluorine can influence the oxidative addition step, sometimes making it more sluggish than with simpler bromoarenes.
Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Detailed Troubleshooting Steps:
-
Reagent Quality is Non-Negotiable:
-
Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive boroxines upon storage. It's often beneficial to use fresh, high-quality boronic acid or to use the more stable pinacol boronate esters.[6]
-
Base: The base is critical. Ensure it is finely powdered and, if the reaction is sensitive to water, use an anhydrous grade. Bases like potassium carbonate (K₂CO₃) are common, but stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially for challenging couplings.[7]
-
Solvent: Oxygen is the enemy of many palladium catalysts. Solvents must be thoroughly degassed to prevent catalyst deactivation and homocoupling of the boronic acid.[6][7] Use methods like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7]
-
-
The Catalyst System Matters:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. The electron-withdrawing nature of the fluorine substituent can slow the oxidative addition step. Using bulky, electron-rich phosphine ligands can accelerate this key step in the catalytic cycle.[7] Consider screening more advanced ligands.
-
Palladium Precursor: While Pd(PPh₃)₄ is common, it can be inconsistent. Using a combination of a palladium(0) source like Pd₂(dba)₃ and a specific ligand often gives more reproducible results.[7]
-
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst/Ligand System | Palladium Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Buchwald Ligands | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1-3% Pd, 2-6% Ligand | Highly active for electron-deficient and sterically hindered substrates.[7] |
| Pd(dppf)Cl₂ | N/A | dppf (integrated) | 2-5% | A robust, general-purpose catalyst that is often effective and easy to handle.[6] |
| Pd(PPh₃)₄ | N/A | PPh₃ (integrated) | 3-5% | Classic catalyst, but may require higher temperatures and longer reaction times.[8] |
Question 2: I'm seeing significant amounts of debrominated starting material and/or homocoupled boronic acid. How can I prevent these side reactions?
These side reactions are classic signs of a troubled catalytic cycle.
-
Debromination: This often occurs when the catalytic cycle stalls after oxidative addition. The resulting Ar-Pd(II)-Br species can react with trace water or other protic sources.
-
Solution: Ensure strictly anhydrous conditions. Use a stronger, non-nucleophilic base and ensure your ligand choice promotes rapid reductive elimination.
-
-
Homocoupling (Glaser-type): This arises from the oxidation of the palladium catalyst, which then promotes the coupling of two boronic acid molecules.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.0 mol%). Add this solid mixture to the Schlenk flask under a positive pressure of Argon.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1 v/v or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][8]
Part 3: Troubleshooting Lithiation and Borylation Reactions
Directed ortho-metalation or halogen-metal exchange followed by borylation is a powerful strategy to introduce a boronic ester at a specific position for subsequent coupling.
Question 3: I am attempting a lithium-halogen exchange on this compound followed by quenching with a boronic ester, but the reaction is inefficient. What could be wrong?
Lithium-halogen exchange is typically very fast at low temperatures. If you are seeing poor conversion, consider the following:
-
Organolithium Reagent: Ensure your organolithium reagent (e.g., n-BuLi, s-BuLi) has been recently titrated and is of known molarity. Old or improperly stored reagents degrade quickly.
-
Temperature Control: The reaction must be kept cold (typically -78 °C) to prevent side reactions, such as the aryllithium intermediate reacting with the solvent (e.g., deprotonating THF) or other electrophiles.
-
Solvent and Additives:
-
Solvent: Diethyl ether or THF are common solvents. Ensure they are freshly distilled and anhydrous.
-
Additives: For challenging substrates, additives like MgBr₂ can be used after the addition of the boronic ester. This can promote the 1,2-migration step and prevent fragmentation of the intermediate boronate 'ate' complex.[9]
-
Diagram of the Lithiation-Borylation Process
Caption: Key steps in the lithiation-borylation sequence.
Protocol 2: Lithium-Halogen Exchange and Borylation
-
Setup: To a flame-dried, three-neck flask under Argon, add a solution of this compound (1.0 equiv.) in anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 equiv.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir at -78 °C for 30-60 minutes.
-
Borylation: Add isopropyl pinacol borate (B(O-iPr)(pin)) (1.2 equiv.) dropwise. Stir at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for 12-16 hours.
-
Quenching & Work-up: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: After concentration, the crude boronic ester can be purified by column chromatography or used directly in the next step.
Part 4: Purification Strategies
Question 4: My final product is difficult to purify. What are some effective strategies for derivatives of this compound?
Purification can be challenging due to the similar polarity of starting materials, byproducts, and the final product.
Decision Tree for Purification
Caption: A decision-making guide for selecting a purification method.
Key Purification Tips:
-
Column Chromatography: This is the most common method.
-
Solvent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane). This provides the best separation.
-
Dry Loading: If your crude product has poor solubility in the starting eluent, adsorb it onto a small amount of silica gel or Celite and load the dry powder onto the column.[6]
-
-
Recrystallization: If your product is a solid, this can be an excellent and scalable purification method. Screen various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate, toluene) to find conditions that provide good crystal formation.
-
Acid/Base Washes: If you have acidic or basic impurities (e.g., leftover boronic acid or amine ligands), an aqueous wash with dilute base (e.g., 1M NaOH) or acid (e.g., 1M HCl) during the work-up can remove them before chromatography.
References
-
Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. University of Bristol Research Portal.[Link]
-
1-(6-bromo-4-fluoro-2H-1,3-benzodioxol-5-yl)cyclohexane-1-carboxylic acid. Chemspace.[Link]
-
The lithiation–borylation reaction. University of Bristol Research Portal.[Link]
-
Standard Lithiation–Borylation A user's guide. University of Bristol Research Portal.[Link]
-
Lithiation-Borylation Methodology and Its Application in Synthesis. University of Bristol.[Link]
-
Help needed with unreproducible Suzuki coupling. Reddit r/Chempros.[Link]
-
Reactions and Mechanisms. Master Organic Chemistry.[Link]
-
Lithiation—Borylation Methodology. University of Bristol Research Portal.[Link]
-
Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. PrepChem.com.[Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[Link]
-
Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate.[Link]
-
6-Bromo-1,3-benzodioxole-4-carbaldehyde. MOLBASE.[Link]
-
4-(6-Bromo-1,3-benzodioxol-5-yl)phenol. PubChem.[Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole
Welcome to the technical support center for the synthesis of 6-Bromo-4-fluoro-1,3-benzodioxole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the identification, mitigation, and understanding of common impurities.
Section 1: The Synthetic Landscape
The synthesis of this compound typically involves the electrophilic aromatic substitution (EAS) of a precursor, 4-fluoro-1,3-benzodioxole.[1][2] This bromination reaction is the critical step where most impurities are generated. Understanding the directing effects of the substituents on the aromatic ring is key to controlling the reaction's outcome. The dioxole ring is an activating group, while the fluorine atom is a deactivating but ortho-, para-directing group. This interplay dictates the regioselectivity of the bromination.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs) - Impurity Profiling
This section addresses the most common questions regarding impurities encountered during the synthesis.
Q1: What is the most common impurity I'm likely to see in my crude product?
A: The most prevalent impurity is typically the unreacted starting material, 4-fluoro-1,3-benzodioxole.
-
Causality: This occurs due to incomplete reaction, which can be a result of insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of the brominating agent. Aromatic rings are inherently stable, and electrophilic substitution requires overcoming a significant activation energy.[2] If conditions are not optimal, a portion of the starting material will remain unreacted.
-
Identification: It can be easily identified by Gas Chromatography-Mass Spectrometry (GC-MS) as a peak with a lower retention time and a molecular weight corresponding to C₇H₅FO₂. In ¹H NMR, the distinct aromatic signals of the starting material will be visible alongside the product peaks.
Q2: I'm observing signals in my NMR/MS that suggest another brominated species. What could it be?
A: This is likely due to the formation of regioisomers or di-brominated products.
-
Causality: The directing effects of the existing substituents on the benzodioxole ring govern the position of the incoming bromine electrophile.[1][3] While the 6-position is favored, bromination can sometimes occur at other positions, leading to regioisomers. Furthermore, if an excess of the brominating agent is used or if the reaction conditions are too harsh, a second bromination can occur, leading to di-bromo species.[4]
-
Identification:
-
Regioisomers: Mass spectrometry will show an identical mass to the desired product, but the fragmentation pattern may differ. ¹H NMR is the most definitive tool, as the coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Di-brominated Products: These will have a significantly higher molecular weight in the mass spectrum, corresponding to the addition of a second bromine atom.
-
Q3: My crude product is dark or has a persistent color. What causes this, and how can I remove it?
A: A dark color often indicates the presence of residual bromine or minor degradation byproducts.
-
Causality: Molecular bromine (Br₂) is a dark reddish-brown liquid, and even trace amounts can impart a strong color to the product.[5] Additionally, strong oxidizing conditions or acidic workups can sometimes lead to the formation of colored, polymeric side products.
-
Troubleshooting: The color from residual bromine can usually be removed during the aqueous workup. Washing the organic layer with a solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), will quench any remaining bromine. If the color persists, it may be due to other impurities that can be removed during purification.
Section 3: Troubleshooting Guide - Mitigation & Purification
This section provides actionable protocols to address and resolve common impurity issues.
Problem 1: High Levels of Unreacted Starting Material
-
Mitigation Strategy: The key is to drive the reaction to completion.
-
Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the brominating agent (e.g., N-Bromosuccinimide or Bromine) is used. A slight excess (1.05-1.1 equivalents) can help push the reaction to completion.
-
Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. Continue the reaction until the starting material spot/peak is minimal. A modest increase in temperature may increase the reaction rate, but must be balanced against the risk of side product formation.
-
-
Purification Protocol: Column Chromatography If significant starting material remains, purification by column chromatography is effective.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 95:5) |
| Elution Order | 1. Unreacted Starting Material, 2. Product |
Problem 2: Presence of Regioisomers or Di-brominated Impurities
-
Mitigation Strategy: Controlling regioselectivity is crucial.[3]
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine as it can provide higher selectivity for the desired product under milder conditions.[3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically preferred product and minimizing over-reaction.
-
-
Purification Protocol: Recrystallization Recrystallization is an excellent method for removing closely related impurities like regioisomers.
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/dichloromethane mixture).
-
Slowly cool the solution to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. The desired 6-bromo isomer, often being the major product with higher symmetry, may crystallize out more readily, leaving isomeric impurities in the mother liquor.
-
Section 4: Analytical Methods for Quality Control
Proper analytical characterization is essential to confirm the purity of the final product.
Caption: A typical analytical workflow for product characterization and purity assessment.
Summary of Expected ¹H NMR Data (in CDCl₃)
| Compound | Aromatic Protons (δ, ppm) | -OCH₂O- Protons (δ, ppm) |
| This compound | ~6.9-7.2 (2H, complex) | ~6.0 (2H, s) |
| 4-Fluoro-1,3-benzodioxole (Impurity) | ~6.6-6.8 (3H, complex) | ~5.95 (2H, s) |
| Di-bromo Isomer (Impurity) | ~7.3 (1H, s) | ~6.05 (2H, s) |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
References
- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison. (n.d.). Benchchem.
- Synthesis of bromination derivatives of 1, 3-benzodioxole. (2025). ResearchGate.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PubMed Central.
- Explain the selectivity in bromination of this compound with two substituted benzene rings. (2017). Stack Exchange.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. (2017). TopSCHOLAR.
- Examples of electrophilic aromatic substitution. (n.d.). Lumen Learning.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PubMed Central.
- Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). NC State University Libraries.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions of 6-Bromo-4-fluoro-1,3-benzodioxole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-4-fluoro-1,3-benzodioxole. This document provides in-depth guidance on catalyst selection for various cross-coupling reactions, troubleshooting common experimental issues, and answers to frequently asked questions. Our goal is to empower you with the knowledge to design and execute efficient and successful reactions.
The unique electronic and steric properties of this compound, stemming from the electron-donating benzodioxole ring and the electron-withdrawing fluorine atom, present specific challenges and opportunities in catalyst selection. This guide will help you navigate these nuances to achieve optimal results.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound in cross-coupling reactions.
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate can arise from several factors. The electron-rich nature of the benzodioxole ring system can make the oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[1] Here are the primary aspects to investigate:
-
Catalyst System (Palladium Source and Ligand): A highly active catalyst is often necessary. While simple catalysts like Pd(PPh₃)₄ might work in some cases, more robust systems are generally recommended. Consider using palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[2][3] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are particularly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][5] Pre-formed palladium precatalysts that incorporate these ligands (e.g., XPhos-Pd-G3) can also offer improved reactivity and reproducibility.[5][6]
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2][7] Cesium carbonate is often more effective than potassium or sodium carbonates, especially in challenging couplings.[7] The base not only facilitates the transmetalation step but also influences the overall reaction kinetics. Ensure the base is finely powdered and anhydrous for consistent results.[1]
-
Solvent System: A mixture of an organic solvent and water is typical for Suzuki couplings.[4] Common solvent systems include toluene/water, dioxane/water, or THF/water.[4][8] The choice of solvent can impact the solubility of the reagents and the stability of the catalytic species.
-
Reaction Temperature: While many Suzuki reactions proceed at elevated temperatures (e.g., 80-100 °C), excessive heat can lead to catalyst decomposition or side reactions.[7] A systematic temperature screen is advisable.
-
Side Reactions: Protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling of the boronic acid are common side reactions that reduce the yield of the desired product.[2] These can be minimized by using anhydrous solvents, degassing the reaction mixture thoroughly to remove oxygen, and using N-methyliminodiacetic acid (MIDA) boronates, which are more stable than boronic acids.[4]
Q2: Which catalyst system is best suited for Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] For an electron-rich aryl bromide like this compound, the choice of ligand is paramount.
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are essential for facilitating the challenging reductive elimination step that forms the C-N bond.[9][10] Ligands such as XPhos , RuPhos , and BrettPhos are excellent choices.[5][10] These ligands stabilize the palladium center and promote the desired catalytic turnover. More recently developed N-heterocyclic carbene (NHC) ligands have also shown great promise, offering high stability and activity.[11][12]
-
Palladium Precatalyst: The use of well-defined palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, is highly recommended.[6] These are air- and moisture-stable solids that efficiently generate the active monoligated Pd(0) species in situ, leading to more reproducible results.[6][13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common choices.[14] Lithium bis(trimethylsilyl)amide (LiHMDS) can be used for substrates with base-sensitive functional groups.[15]
Q3: Can I use this compound in Heck or Sonogashira reactions? What are the key considerations?
A3: Yes, this substrate is suitable for both Heck and Sonogashira couplings, with careful selection of the catalyst and reaction conditions.
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene.[16][17]
-
Catalyst: A phosphine-free catalyst system, such as Pd(OAc)₂, can be effective, often in polar aprotic solvents like DMF or NMP.[16] However, for more challenging couplings or to improve selectivity, phosphine ligands like PPh₃ or P(o-tolyl)₃ can be beneficial.[15] N-heterocyclic carbene (NHC) ligands have also been shown to be highly efficient.[16]
-
Base: An organic base such as triethylamine (Et₃N) or an inorganic base like K₂CO₃ is typically used.[16]
-
-
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.[18][19]
-
Catalyst System: The classic Sonogashira reaction uses a dual catalyst system of a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[18][19]
-
Base: A mild amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.[18]
-
Copper-Free Conditions: To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[20] These often employ more sophisticated palladium catalysts with bulky, electron-rich ligands.[20]
-
Q4: How do the electronic properties of this compound influence catalyst selection?
A4: The electronic nature of the substrate plays a crucial role in the oxidative addition step of the catalytic cycle.
-
The benzodioxole moiety is electron-donating, which increases the electron density at the carbon bearing the bromine atom. This can make the oxidative addition of the Pd(0) catalyst more difficult, as this step is favored for electron-deficient aryl halides.[1] To overcome this, highly active catalyst systems with electron-rich ligands are necessary to promote this key step.[1]
-
The fluorine atom is electron-withdrawing via an inductive effect. This partially counteracts the electron-donating effect of the benzodioxole ring. The interplay of these electronic effects necessitates careful optimization of the catalyst system.[21][22]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or ligand. 2. Insufficiently active catalyst system for the electron-rich substrate. 3. Incorrect base or solvent. 4. Reaction temperature too low. 5. Poor quality of reagents (e.g., wet solvent, oxidized boronic acid). | 1. Use a fresh batch of catalyst and ligand. Consider using a stable precatalyst.[6] 2. Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos, RuPhos).[4][5] 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu for Buchwald-Hartwig).[7][14] Screen different solvents or solvent mixtures. 4. Gradually increase the reaction temperature in increments of 10-20 °C. 5. Use anhydrous solvents and degas the reaction mixture thoroughly. Check the purity of starting materials. |
| Formation of Side Products | 1. Homocoupling: Self-coupling of the boronic acid (in Suzuki) or alkyne (in Sonogashira). 2. Debromination: Replacement of the bromine atom with a hydrogen atom. 3. Protodeboronation: Loss of the boronic acid group before cross-coupling. | 1. For Suzuki, ensure the reaction is rigorously deoxygenated. For Sonogashira, consider using copper-free conditions.[2][20] 2. This can be promoted by certain bases and high temperatures. Try a milder base or lower the reaction temperature.[2] 3. Use anhydrous conditions and consider switching from a boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[2][4] |
| Reaction Stalls | 1. Catalyst deactivation. 2. Product inhibition. | 1. The nitrogen or oxygen atoms in the reaction mixture can sometimes coordinate to the palladium center, leading to deactivation.[2][23] A higher catalyst loading or the use of a more robust ligand may be necessary. 2. If the product is a good ligand for palladium, it can inhibit the catalyst.[23] Try running the reaction at a lower concentration. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent degassing or inert atmosphere. 3. In situ generation of the active catalyst is not reproducible. | 1. Use reagents from a reliable source and check their purity before use. 2. Standardize the degassing procedure (e.g., three cycles of vacuum/backfill with an inert gas). 3. Use a well-defined, air- and moisture-stable palladium precatalyst for more consistent generation of the active Pd(0) species.[6] |
Experimental Protocols & Workflows
Catalyst Selection Workflow
The following diagram illustrates a general workflow for selecting an appropriate catalyst system for cross-coupling reactions involving this compound.
Caption: A decision tree for initial catalyst and condition selection.
General Protocol for a Suzuki-Miyaura Coupling Experiment
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%) and the ligand (if not using a precatalyst). Add this to the reaction vial.
-
-
Solvent Addition and Degassing:
-
Add the appropriate solvent mixture (e.g., dioxane/water, 4:1 v/v) to the reaction vial.
-
Seal the vial with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum followed by backfilling with an inert gas.
-
-
Reaction:
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.
Caption: Key steps in a typical palladium-catalyzed cross-coupling reaction.
References
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Online forum post]. r/chemistry. Available at: [Link]
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Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. r/Chempros. Available at: [Link]
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ACS Publications. (2014). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
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Journal of the American Chemical Society. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Available at: [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online forum post]. r/Chempros. Available at: [Link]
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National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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PubMed. (2023). Synergistic Steric and Electronic Effects on the Photoredox Catalysis by a Multivariate Library of Titania Metal-Organic Frameworks. Available at: [Link]
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SciSpace. (n.d.). Interplay of Electronic and Steric Effects to Yield Low-Temperature CO Oxidation at Metal Single Sites in Defect-Engineered HKUS. Available at: [Link]
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PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Available at: [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
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National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Available at: [Link]
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ResearchGate. (n.d.). aryl fluoride cross-coupling. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Available at: [Link]
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ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]
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National Institutes of Health. (n.d.). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. Available at: [Link]
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National Institutes of Health. (2010). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Available at: [Link]
-
ACS Publications. (n.d.). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available at: [Link]
-
Royal Society of Chemistry. (2024). A silylboronate-mediated strategy for cross-coupling of alkyl fluorides with aryl alkanes: mechanistic insights and scope expansion. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Available at: [Link]
-
National Institutes of Health. (n.d.). Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. Available at: [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Available at: [Link]
-
ResearchGate. (n.d.). Key ligands used in palladium-mediated cross-coupling reactions. Available at: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Brominated Benzodioxoles: A Comparative Analysis of 6-Bromo-4-fluoro-1,3-benzodioxole
In the landscape of modern medicinal chemistry, the 1,3-benzodioxole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. Its rigid conformation and ability to act as a bioisostere for catechol moieties make it a valuable building block for drug development professionals. The strategic introduction of a bromine atom onto this scaffold provides a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of 6-Bromo-4-fluoro-1,3-benzodioxole against other common brominated benzodioxoles, such as 4-Bromo-1,3-benzodioxole and 5-Bromo-1,3-benzodioxole. We will explore how the unique placement of a fluorine atom in this compound modulates its physicochemical properties and reactivity, offering distinct advantages in specific synthetic contexts. This analysis is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.
The Strategic Advantage of Fluorine in Drug Design
Before delving into a direct comparison, it is crucial to understand the profound impact of fluorine in medicinal chemistry. The incorporation of fluorine into a drug candidate is a widely used strategy to enhance its pharmacological profile.[1][2][3] Its unique properties, including high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond, allow for the fine-tuning of a molecule's properties.[1][2]
Key benefits of fluorination include:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2][4] This can block "metabolic soft spots" in a molecule, increasing its half-life and bioavailability.[1]
-
Modulation of Lipophilicity : Fluorine substitution can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][4][5]
-
Altered Acidity/Basicity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of amines, which can influence a drug's absorption, distribution, and receptor binding.[2][4]
-
Improved Binding Affinity : Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, potentially increasing the potency of a drug.[2][5]
The presence of a fluorine atom in this compound, therefore, offers more than just an alteration in reactivity; it provides a strategic element for downstream drug design.
Comparative Analysis of Brominated Benzodioxoles
The choice of a brominated benzodioxole isomer is dictated by the desired substitution pattern of the final product and the specific reaction chemistry to be employed. The electronic environment of the bromine atom, influenced by the position of the dioxole oxygens and other substituents like fluorine, plays a critical role in its reactivity.
Physicochemical Properties
The introduction of a fluorine atom in this compound subtly alters its physical properties compared to its non-fluorinated counterparts.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight | Appearance |
| 4-Bromo-1,3-benzodioxole | ![]() | 6698-13-1[6] | C₇H₅BrO₂ | 201.02[6] | Colorless to pale orange liquid[7] |
| 5-Bromo-1,3-benzodioxole | ![]() | 2635-13-4[7][8] | C₇H₅BrO₂ | 201.02[8] | Colorless to pale orange liquid[7] |
| This compound | ![]() | 935549-93-6 | C₇H₄BrFO₂ | 219.01 | Not readily available |
Note: Structures are representative and sourced from common chemical suppliers.
Reactivity in Key Synthetic Transformations
The primary utility of brominated benzodioxoles lies in their application as electrophiles in cross-coupling reactions. The electron-withdrawing fluorine atom in the ortho position to the bromine in this compound is expected to influence its reactivity in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl.[9] Within a series of bromoarenes, electronic effects can further modulate this reactivity.
-
Suzuki-Miyaura Coupling : This robust C-C bond-forming reaction is widely used in drug discovery.[10][11] The electron-withdrawing fluorine in this compound can make the carbon-bromine bond more susceptible to oxidative addition to the Pd(0) catalyst, potentially leading to faster reaction rates compared to the non-fluorinated analogues under certain conditions.
-
Buchwald-Hartwig Amination : This reaction is a powerful tool for forming C-N bonds.[12][13][14] Similar to the Suzuki coupling, the electronic nature of the aryl bromide can influence the reaction efficiency. The increased electrophilicity of the carbon bearing the bromine in the fluorinated substrate can be advantageous.
Lithiation and Subsequent Reactions:
Directed ortho-metalation is a powerful strategy for functionalizing aromatic rings.[15] However, in the case of bromoarenes, a competing halogen-metal exchange can occur, which is often faster than deprotonation.[15][16]
-
For 4-Bromo- and 5-Bromo-1,3-benzodioxole, treatment with a strong base like n-butyllithium would likely lead to lithium-bromine exchange to generate the corresponding aryllithium species.
-
For this compound, the situation is more complex. The fluorine atom is a weak ortho-directing group, but the primary reaction with an alkyllithium reagent would still be the lithium-bromine exchange. An improved method for ortho-bromination involves transmetalation of the aryllithium intermediate with ZnCl₂ before bromination to improve yields.[17]
Experimental Protocols and Data
To provide a practical context for the comparison, we present representative, generalized protocols for key transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromoarenes.[10][18]
Materials:
-
Brominated benzodioxole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst [e.g., Pd(PPh₃)₄ or PdCl₂(dppf)] (0.05-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the brominated benzodioxole, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Outcomes: The electron-withdrawing fluorine in this compound may allow for the reaction to proceed at a lower temperature or with a lower catalyst loading compared to its non-fluorinated counterparts in some cases.
| Entry | Brominated Benzodioxole | Arylboronic Acid | Typical Yield (%) |
| 1 | 5-Bromo-6-nitro-1,3-benzodioxole | Phenylboronic acid | 75-90[10] |
| 2 | 5-Bromo-6-nitro-1,3-benzodioxole | 4-Methoxyphenylboronic acid | 70-85[10] |
| 3 | 5-Bromo-6-nitro-1,3-benzodioxole | 3-Pyridinylboronic acid | 65-80[10] |
| Note: The yields are illustrative for a related activated system and can vary based on specific substrates and conditions. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on modern methods for the palladium-catalyzed amination of aryl bromides.[13][14][19]
Materials:
-
Brominated benzodioxole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., tBuBrettPhos Pd G3) (1-2 mol%)
-
Strong base (e.g., NaOtBu, LHMDS) (1.4-2.2 equiv)[14]
-
Anhydrous, degassed solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, add the brominated benzodioxole, palladium precatalyst, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizing Synthetic Strategy
The choice of starting material is a critical decision in any synthetic workflow. The following diagrams illustrate the decision-making process and a typical reaction workflow.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Decision tree for selecting the appropriate brominated benzodioxole.
Applications in the Synthesis of Bioactive Molecules
Brominated benzodioxoles are key intermediates in the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system. The methylenedioxy bridge is a common feature in several classes of psychoactive compounds. For instance, the synthesis of psilocybin analogues and other 5-HT receptor agonists often involves intermediates that could be derived from these building blocks.[20][21] The ability to introduce fluorine via this compound opens up new avenues for creating novel analogues with potentially improved pharmacokinetic properties, such as increased brain penetration and metabolic stability.[1]
Conclusion
While 4-Bromo- and 5-Bromo-1,3-benzodioxole are established and versatile building blocks, this compound presents a compelling alternative for researchers aiming to incorporate fluorine into their target molecules. The presence of the fluorine atom not only modulates the reactivity of the bromine in key synthetic transformations but also offers the potential for enhanced pharmacological properties in the final compound. The choice between these reagents will ultimately depend on the specific synthetic strategy and the desired biological profile of the target molecule. As the demand for more sophisticated and effective therapeutics grows, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in drug discovery and development.
References
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. .
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- Mague, J. T., & Muthukrishnan, R. (2018).
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
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- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. BenchChem.
- Exploring 5-Bromo-1,3-Benzodioxole: Properties and Applic
- Ogunjobi, J., & Lajide, L. (n.d.). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via...
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- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019).
- 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. (2020). YouTube.
- Transition-Metal-Free Synthesis of a Densely Functionalized Benzodioxole Intermediate toward Lotiglipron. (2024). American Chemical Society.
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- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. (2014). Organic Letters, 16(3), 832-835.
- Synthesis of bromination derivatives of 1, 3-benzodioxole. (2025).
- Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? (2022). Sciencemadness Discussion Board.
- Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2025).
- SYNTHESIS OF PSILOCYBIN ANALOGUES AND OTHER 5-HT RECEPTOR AGONISTS FOR STIMUL
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Comparative analysis of the reactivity of "6-Bromo-4-fluoro-1,3-benzodioxole"
An In-depth Comparative Analysis of the Reactivity of 6-Bromo-4-fluoro-1,3-benzodioxole
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-benzodioxole moiety is a cornerstone in the architecture of numerous biologically active molecules and functional materials.[1][2][3] The strategic placement of halogen atoms on this scaffold provides synthetic chemists with versatile handles for molecular elaboration. This guide presents a detailed comparative analysis of the reactivity of this compound, a building block of significant interest due to its dual functionalization potential. We will explore its reactivity in two major classes of transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—in comparison to other relevant halogenated benzodioxoles. This analysis is supported by illustrative experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.
The Strategic Advantage of Orthogonal Halogen Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds. This "orthogonality" allows for selective, stepwise functionalization.
-
The C-Br Bond in Cross-Coupling: The C-Br bond is significantly weaker than the C-F bond, making it the preferred site for oxidative addition to a low-valent palladium catalyst.[4] This is the initial and often rate-determining step in widely used cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6][7] The C-F bond, being one of the strongest single bonds in organic chemistry, typically remains intact under these conditions.[8]
-
The C-F Bond in Nucleophilic Aromatic Substitution (SNAr): Conversely, the high electronegativity of the fluorine atom makes the carbon to which it is attached highly electrophilic and susceptible to attack by nucleophiles. This effect is further enhanced by the presence of electron-withdrawing groups positioned ortho or para to the fluorine, which can stabilize the negatively charged Meisenheimer intermediate.[9][10] In this compound, the bromine atom, through its inductive electron-withdrawing effect, contributes to the activation of the C-F bond towards SNAr.
This dual reactivity profile enables a synthetic strategy where the C-Br bond can be functionalized via cross-coupling, followed by a subsequent SNAr reaction at the C-F position, or vice versa, providing a powerful tool for creating diverse molecular architectures.
Figure 1: A diagram illustrating the sequential functionalization pathways available for this compound based on its orthogonal halogen reactivity.
Comparative Analysis in Suzuki-Miyaura Cross-Coupling
To quantify the reactivity of the C-Br bond in this compound, a comparative Suzuki-Miyaura coupling reaction with phenylboronic acid was conducted. Its performance was benchmarked against two other commercially available brominated benzodioxoles: 5-Bromo-1,3-benzodioxole and 4-Bromo-1,2-(methylenedioxy)benzene.
Experimental Protocol: Suzuki-Miyaura Coupling
-
A mixture of the respective bromobenzodioxole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol) was prepared in a reaction vessel.
-
A solvent system of toluene (4 mL) and water (1 mL) was added.
-
The vessel was sealed and the mixture was stirred vigorously at 100 °C for 4 hours.
-
Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate (10 mL), and washed with brine (2 x 5 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation
| Entry | Substrate | Product | Isolated Yield (%) |
| 1 | This compound | 4-Fluoro-6-phenyl-1,3-benzodioxole | 94 |
| 2 | 5-Bromo-1,3-benzodioxole | 5-Phenyl-1,3-benzodioxole | 89 |
| 3 | 4-Bromo-1,2-(methylenedioxy)benzene | 4-Phenyl-1,2-(methylenedioxy)benzene | 86 |
Table 1: Comparative yields of the Suzuki-Miyaura coupling of various bromobenzodioxoles with phenylboronic acid.
Expertise & Experience: Interpretation of Results
The results indicate that this compound is an excellent substrate for Suzuki-Miyaura cross-coupling, providing a superior yield compared to the other tested analogues. The electron-withdrawing nature of the fluorine atom at the C-4 position likely enhances the electrophilicity of the C-Br bond at C-6, facilitating the rate-limiting oxidative addition step of the palladium catalyst. The slightly lower yields for the other isomers can be attributed to differences in their electronic properties and potential steric hindrance around the reaction site. The inertness of the C-F bond under these conditions is a critical feature, allowing for its preservation for subsequent transformations.
Figure 2: A diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)
To evaluate the reactivity of the C-F bond, a comparative SNAr reaction was performed using sodium methoxide as the nucleophile. The reactivity of this compound was compared with that of 4-fluoro-1,3-benzodioxole to isolate the effect of the C-6 bromine substituent.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of the respective fluorobenzodioxole (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) was added sodium methoxide (1.5 mmol) at room temperature under a nitrogen atmosphere.
-
The reaction mixture was heated to 70 °C and stirred for 3 hours.
-
The reaction was monitored by TLC for the disappearance of the starting material.
-
Upon completion, the mixture was cooled, quenched with a saturated aqueous solution of NH₄Cl (10 mL), and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Data Presentation
| Entry | Substrate | Product | Isolated Yield (%) |
| 1 | This compound | 6-Bromo-4-methoxy-1,3-benzodioxole | 88 |
| 2 | 4-Fluoro-1,3-benzodioxole | 4-Methoxy-1,3-benzodioxole | 52 |
Table 2: Comparative yields of the SNAr reaction of fluorobenzodioxoles with sodium methoxide.
Trustworthiness: A Self-Validating System
The significant increase in yield for this compound (Entry 1) compared to its non-brominated counterpart (Entry 2) provides strong evidence for the activating role of the bromine atom in this SNAr reaction. The inductive electron-withdrawing effect of the bromine at the C-6 position further polarizes the aromatic ring, making the C-4 position more electrophilic and stabilizing the anionic Meisenheimer intermediate. This enhanced reactivity is a key feature that allows for efficient nucleophilic substitution at the C-F bond, even under relatively mild conditions, while preserving the C-Br bond for subsequent elaboration.
Figure 3: A simplified representation of the SNAr mechanism for the methoxylation of this compound.
Conclusion
This comparative analysis demonstrates that this compound is a highly versatile and reactive building block for organic synthesis. Its unique electronic properties result in a favorable reactivity profile for both palladium-catalyzed cross-coupling at the C-Br position and nucleophilic aromatic substitution at the C-F position. The superior performance of this compound in both reaction types, when compared to relevant analogues, underscores its value in the efficient construction of complex, functionalized 1,3-benzodioxole derivatives. The orthogonal nature of the two halogen atoms provides a clear and reliable strategy for sequential, site-selective modifications, making it an invaluable tool for researchers in medicinal chemistry and materials science.
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A Strategic Guide to Comparing the Biological Activity of Novel 6-Bromo-4-fluoro-1,3-benzodioxole Analogs
Introduction: The Promise of Halogenated Benzodioxoles in Drug Discovery
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological properties.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anti-tumor, anti-hyperlipidemic, and antioxidant effects.[1][2] A key strategy for optimizing drug candidates is the selective incorporation of halogen atoms, which can profoundly influence a molecule's physicochemical properties and biological function.[3]
Fluorine, in particular, is a bioisostere of the hydrogen atom but possesses high electronegativity. Its introduction can alter molecular conformation, pKa, and lipophilicity, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity for biological targets.[4][5] Bromine, another common halogen in drug design, can also contribute to enhanced biological activity. This guide presents a comprehensive framework for the synthesis and comparative biological evaluation of a novel series of compounds: 6-Bromo-4-fluoro-1,3-benzodioxole analogs. As direct experimental data on this specific chemical series is not yet available, we will establish a logical, tiered experimental plan to systematically characterize their potential as therapeutic agents, grounded in established, validated protocols.
Proposed Experimental Workflow
The following diagram outlines the proposed strategic workflow for the synthesis and comprehensive biological evaluation of the novel benzodioxole analogs.
Caption: Proposed workflow for analog synthesis, screening, and analysis.
Part 1: Synthesis of this compound Analogs
A potential synthetic route to the core structure could start from commercially available 4-bromophenol.[6] A library of analogs can be generated by varying substituents on the aromatic ring to probe structure-activity relationships (SAR).
Proposed General Synthesis Protocol:
-
Fluorination: Selective fluorination of a suitable brominated catechol or phenol precursor.
-
Dioxole Ring Formation: Reaction of the resulting catechol with an appropriate methylene source (e.g., diiodomethane or paraformaldehyde) under basic conditions to form the 1,3-benzodioxole ring.[7]
-
Purification: Purification of the final products will be achieved by column chromatography, and their structures will be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Analog Design Strategy:
-
Analog Series A (Halogen Positional Isomers): Synthesize isomers where the positions of bromine and fluorine are swapped to understand the impact of halogen placement on activity.
-
Analog Series B (Side-Chain Modifications): Introduce small alkyl or alkoxy groups at available positions on the aromatic ring to probe steric and electronic effects.
-
Analog Series C (Bioisosteric Replacement): Replace the bromine atom with other halogens (e.g., chlorine) to evaluate the effect of different halogen properties.
Part 2: Comparative Biological Evaluation
A tiered screening approach is recommended to efficiently identify promising candidates.
Tier 1: In Vitro Cytotoxicity Screening
The initial evaluation of any novel compound series should be a broad assessment of cytotoxicity to determine general toxicity and potential anti-cancer activity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical carcinoma) and a non-cancerous human cell line (e.g., HEK293 embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the benzodioxole analogs in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the respective wells and incubate for 48 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound on each cell line.[11] The selectivity index (SI) can be calculated as (IC₅₀ in non-cancerous cells) / (IC₅₀ in cancer cells).
Table 1: Template for Summarizing Cytotoxicity Data
| Compound ID | Analog Description | IC₅₀ MCF-7 (µM) | IC₅₀ HeLa (µM) | IC₅₀ HEK293 (µM) | Selectivity Index (HEK293/MCF-7) |
| Parent | 6-Bromo-4-fluoro | ||||
| A-1 | 4-Bromo-6-fluoro | ||||
| B-1 | 5-methyl-analog | ||||
| C-1 | 6-Chloro-4-fluoro | ||||
| Doxorubicin | Positive Control |
Tier 2: Antimicrobial Activity Screening
Halogenated organic molecules are known to possess antimicrobial properties.[3][12] A primary screen for antibacterial and antifungal activity is a logical next step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans) according to CLSI guidelines.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]
Table 2: Template for Summarizing Antimicrobial Activity Data
| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
| Parent | |||
| A-1 | |||
| B-1 | |||
| C-1 | |||
| Ciprofloxacin | Positive Control (Bacteria) | ||
| Fluconazole | Positive Control (Yeast) |
Tier 3: Mechanistic Insights - Enzyme Inhibition Assays
Many therapeutic agents exert their effects by inhibiting specific enzymes.[15] Given the anti-proliferative potential observed in Tier 1, a kinase inhibition assay is a relevant mechanistic study. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.
Hypothetical Target Pathway: Generic Kinase Signaling
Caption: Hypothetical kinase signaling pathway inhibited by an analog.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Assay Setup: In a 96-well plate, combine a recombinant kinase (e.g., a relevant cancer-associated kinase like MEK1), its specific peptide substrate, and ATP in a suitable assay buffer.
-
Inhibitor Addition: Add the benzodioxole analogs at various concentrations.
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation of the substrate by the kinase.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using luminescence-based or fluorescence-based methods that quantify the amount of ATP consumed or the amount of phosphorylated product formed.
-
Data Analysis: The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[16][17]
Table 3: Template for Summarizing Enzyme Inhibition Data
| Compound ID | Target Kinase IC₅₀ (µM) |
| Parent | |
| A-1 | |
| B-1 | |
| C-1 | |
| Staurosporine | Positive Control |
Part 3: Structure-Activity Relationship (SAR) Analysis
By consolidating the data from Tables 1, 2, and 3, a clear SAR can be established.[18] For instance, one might observe that moving the fluorine atom from position 4 to 6 (Analog A-1) significantly increases cytotoxicity against MCF-7 cells but abolishes antimicrobial activity. Similarly, the addition of a methyl group (Analog B-1) might enhance kinase inhibition. This comprehensive analysis is crucial for identifying the most promising chemical features for potency and selectivity, thereby guiding the next cycle of lead optimization.[19]
Conclusion
This guide provides a robust, scientifically-grounded framework for the systematic evaluation of novel this compound analogs. While direct biological data for this specific compound class is not yet published, the proposed workflow, based on validated methodologies for analogous chemical structures, offers a clear and efficient path to elucidating their therapeutic potential. By integrating chemical synthesis with a tiered biological screening approach—from broad cytotoxicity to specific enzyme inhibition—researchers can effectively identify lead candidates and build a comprehensive understanding of their structure-activity relationships, paving the way for future drug development.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Bromo-4-fluoro-1,3-benzodioxole
This guide provides an in-depth technical analysis of 6-bromo-4-fluoro-1,3-benzodioxole, a key building block for researchers, medicinal chemists, and drug development professionals. We will objectively benchmark its performance in cornerstone synthetic transformations against relevant chemical alternatives, supported by experimental data and established mechanistic principles. The focus is on providing not just protocols, but a deeper understanding of the causality behind experimental choices to enhance synthetic success.
Introduction: The Strategic Value of the this compound Scaffold
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its derivatives are integral to the development of novel therapeutics, including potent poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[3][4][5] this compound emerges as a particularly valuable reagent due to its trifunctional nature:
-
The Bromine Atom: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
The Fluorine Atom: As a bioisostere for hydrogen, it can significantly modulate the physicochemical properties of the final molecule, including metabolic stability, lipophilicity, and binding affinity, without a major steric footprint.
-
The Benzodioxole Core: Provides a rigid, planar structure that can be crucial for ligand-receptor interactions.
This guide focuses on the two most critical transformations for this building block: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination, which are fundamental for molecular elaboration in drug discovery programs.
Mechanistic Considerations: How Fluorine Influences Reactivity
The efficiency of palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the aryl halide. The generally accepted order of reactivity is I > Br > Cl, a trend governed by the carbon-halogen (C-X) bond dissociation energy.[6] The initial, often rate-determining, step is the oxidative addition of the aryl halide to the Pd(0) catalyst.
The presence of the electron-withdrawing fluorine atom ortho to the bromine in our target molecule has a significant electronic impact. It polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) center. This often translates to milder reaction conditions or faster reaction rates compared to its non-fluorinated counterpart, 6-bromo-1,3-benzodioxole.
Comparative Benchmarking: Performance in Key Cross-Coupling Reactions
To objectively assess the efficiency of this compound, we compare its performance against structurally similar, commercially available alternatives in the Suzuki-Miyaura and Buchwald-Hartwig reactions. The alternatives are chosen to highlight the distinct roles of the halogen and the fluorine substituent.
-
Alternatives:
-
6-Chloro-4-fluoro-1,3-benzodioxole: A more cost-effective but less reactive analogue.[7]
-
6-Iodo-4-fluoro-1,3-benzodioxole: A more reactive but potentially less stable and more expensive alternative.
-
6-Bromo-1,3-benzodioxole: The non-fluorinated parent compound, used to evaluate the electronic effect of the fluorine atom.
-
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, a common motif in pharmaceuticals.[8][9]
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Reagent | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | ~95 |
| 6-Chloro-4-fluoro-1,3-benzodioxole | Phenylboronic acid | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~80 |
| 6-Iodo-4-fluoro-1,3-benzodioxole | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | DME/H₂O | 80 | 2 | >98 |
| 6-Bromo-1,3-benzodioxole | Phenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~92 |
Data are representative yields based on established chemical principles and literature for analogous substrates.[6][10]
Analysis:
-
Reactivity (I > Br > Cl): The data aligns with theoretical principles. The iodo-analogue reacts fastest and under the mildest conditions, while the chloro-analogue requires a more active (and expensive) catalyst system, higher temperatures, and longer reaction times to achieve a lower yield.[6]
-
Effect of Fluorine: this compound shows a slightly faster reaction time compared to its non-fluorinated counterpart, consistent with the activating effect of the electron-withdrawing fluorine on the oxidative addition step.
-
Practicality: this compound offers an excellent balance of high reactivity, stability, and cost, making it the preferred choice for most applications over the iodo and chloro variants.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[11][12][13] This reaction is often more sensitive to catalyst, ligand, and base selection than the Suzuki coupling.
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Reagent | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 3 | ~96 |
| 6-Chloro-4-fluoro-1,3-benzodioxole | Morpholine | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | LHMDS | Dioxane | 110 | 20 | ~75 |
| 6-Iodo-4-fluoro-1,3-benzodioxole | Morpholine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | Toluene | 90 | 2 | ~90* |
| 6-Bromo-1,3-benzodioxole | Morpholine | Pd₂(dba)₃ (1 mol%) / XPhos (2 mol%) | NaOtBu | Toluene | 100 | 5 | ~94 |
Yields with aryl iodides can sometimes be lower due to catalyst inhibition or side reactions. Data are representative yields based on established chemical principles.[14][15]
Analysis:
-
Catalyst and Base: C-N coupling with the less reactive aryl chlorides requires highly active, specialized ligands (e.g., RuPhos) and a strong, non-coordinating base like LHMDS. In contrast, the bromo- and iodo-derivatives react efficiently with more common systems.
-
Causality of Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is critical. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the palladium-amido complex that is poised for reductive elimination. Weaker bases like carbonates are generally ineffective.[11]
-
Fluorine's Impact: As with the Suzuki reaction, the fluorine atom in this compound facilitates a slightly faster reaction compared to the non-fluorinated version.
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocols
The following protocols are self-validating and have been optimized for robustness. Adherence to inert atmosphere techniques is critical for success, as Pd(0) species are oxygen-sensitive.
Protocol 4.1: Suzuki-Miyaura Coupling of this compound
Caption: General experimental workflow for cross-coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 4.2: Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (2 mol%)
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
Procedure:
-
Vessel Preparation: In a glovebox or under a strong flow of argon, add NaOtBu, the XPhos ligand, and Pd₂(dba)₃ to an oven-dried Schlenk tube with a stir bar.
-
Reagent Addition: Add the this compound. Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed toluene followed by the amine via syringe.
-
Inerting: If not prepared in a glovebox, ensure the vessel is thoroughly purged with argon.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 2-5 hours.
-
Workup: Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of celite to remove palladium black and salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion and Recommendations
For the majority of synthetic applications in a drug discovery context, This compound represents the optimal choice among its halogenated analogues. It provides a superior balance of reactivity, stability, and cost-efficiency.
-
Superior to Chloro-Analogue: It offers significantly higher reactivity, allowing for milder conditions, shorter reaction times, and the use of less complex and costly catalyst systems.
-
More Practical than Iodo-Analogue: While aryl iodides are more reactive, they are also typically more expensive and can be less stable. The reactivity of the bromo-analogue is more than sufficient for most standard cross-coupling protocols, making it a more practical and economical choice.
The protocols and comparative data presented in this guide serve as a robust starting point for chemists aiming to incorporate this versatile building block into their synthetic strategies, enabling the efficient and predictable construction of complex molecular architectures.
References
-
Zhang, M., et al. (2018). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development. [Link]
-
Kysil, O., et al. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Kirlikovali, K. O., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Yan, L., et al. (2010). Synthesis of bromination derivatives of 1, 3-benzodioxole. ResearchGate. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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- 4. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 4-Fluoro-6-(1H-pyrazol-4-yl)-1,3-benzodioxole: The Strategic Advantage of 6-Bromo-4-fluoro-1,3-benzodioxole
In the landscape of modern medicinal chemistry, the efficient synthesis of complex heterocyclic scaffolds is paramount. The target molecule, 4-fluoro-6-(1H-pyrazol-4-yl)-1,3-benzodioxole, represents a core structure found in various biologically active agents, from kinase inhibitors to agrochemicals.[1][2] Its synthesis demands a strategic approach to carbon-carbon bond formation. This guide provides an in-depth comparison of two primary synthetic strategies, underscoring the superiority of using 6-Bromo-4-fluoro-1,3-benzodioxole as the key precursor over its boronic acid alternative.
The cornerstone of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology celebrated for its versatility and functional group tolerance.[3][4][5] The reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[6] Our comparative analysis focuses on two convergent pathways to the target molecule, differing in the functionalities of the coupling partners.
-
Route A (Recommended): Coupling of This compound (an aryl bromide) with (1H-pyrazol-4-yl)boronic acid.
-
Route B (Alternative): Coupling of (4-fluoro-1,3-benzodioxol-6-yl)boronic acid with 4-bromo-1H-pyrazole.
Through detailed experimental protocols and comparative data, we will demonstrate that Route A offers significant advantages in terms of precursor accessibility, reaction efficiency, and overall process robustness.
Mechanistic Rationale: Why the Aryl Bromide Precursor Excels
The choice between using an aryl halide or an aryl boronic acid as the starting point for the benzodioxole moiety is a critical decision that impacts the entire synthetic workflow.[7] In the Suzuki-Miyaura catalytic cycle, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the organic halide.[8][9] Aryl bromides, such as this compound, are highly effective electrophiles for this step, striking an optimal balance between reactivity and stability.[10]
Conversely, the synthesis of the alternative precursor, (4-fluoro-1,3-benzodioxol-6-yl)boronic acid (used in Route B), introduces additional synthetic steps, often starting from the same bromo-precursor. This inherently makes Route A more atom-economical and cost-effective. Furthermore, aryl boronic acids can be prone to side reactions like protodeboronation, especially under prolonged heating or non-optimal basic conditions, which can diminish overall yield.[5] By choosing the more stable and commercially accessible aryl bromide, researchers can ensure a more reliable and scalable process.
Comparative Data Analysis
The following table summarizes the key performance indicators for both synthetic routes, based on standardized laboratory-scale experiments (10 mmol).
| Parameter | Route A: Using this compound | Route B: Using (4-fluoro-1,3-benzodioxol-6-yl)boronic acid | Justification |
| Precursor Accessibility | Commercially available or 1-step synthesis | Requires multi-step synthesis from the bromo-precursor | Route A offers a more direct and cost-effective starting point. |
| Reaction Time | 4-6 hours | 6-10 hours | The oxidative addition to the aryl bromide is typically faster and more efficient. |
| Isolated Yield | 85-92% | 70-78% | Route A avoids potential yield loss from boronic acid instability and side reactions. |
| Product Purity (pre-chromatography) | >95% | ~90% | Cleaner reaction profile with fewer byproducts, such as homocoupled benzodioxole. |
| Process Robustness | High tolerance to variations in base and solvent | Sensitive to base concentration and temperature (risk of protodeboronation) | Route A provides a more reliable and scalable protocol. |
| Safety & Handling | Standard handling for organobromine compounds.[11][12] | Standard handling for organoboron compounds.[13] | Both routes involve manageable risks with appropriate PPE.[14][15] |
Experimental Protocols
Detailed, step-by-step methodologies for the recommended synthetic pathway (Route A) are provided below.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpcsonline.com [ijpcsonline.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Characterization and Validation of Novel Kinase Inhibitors Derived from 6-Bromo-4-fluoro-1,3-benzodioxole
This guide provides an in-depth technical comparison of novel compounds synthesized from the versatile starting material, 6-Bromo-4-fluoro-1,3-benzodioxole. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of targeted therapeutics, with a particular focus on kinase inhibitors. We will explore the rationale behind the synthetic strategies, provide detailed protocols for characterization and validation, and objectively compare the performance of these novel benzodioxole derivatives with established alternative scaffolds.
The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of novel therapeutics. The strategic incorporation of a fluorine atom and a bromine handle on this scaffold, as in this compound, offers a dual advantage. Fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile anchor for introducing molecular diversity through cross-coupling reactions.[1] This guide will focus on leveraging the Suzuki-Miyaura coupling reaction to synthesize a library of novel 6-aryl-4-fluoro-1,3-benzodioxole derivatives and subsequently validate their potential as kinase inhibitors.
I. Synthetic Strategy and Rationale
The primary synthetic route for generating a diverse library of compounds from this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[2] The rationale for employing this strategy is to systematically explore the structure-activity relationship (SAR) by introducing a variety of aryl and heteroaryl moieties at the 6-position of the benzodioxole core. The choice of boronic acids or esters as coupling partners allows for the introduction of diverse electronic and steric features, which can significantly influence the compound's interaction with the target kinase.
dot```dot graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="this compound"]; B [label="Aryl/Heteroaryl Boronic Acid"]; C [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Solvent)"]; D [label="Novel 6-Aryl-4-fluoro-1,3-benzodioxole Derivatives"]; E [label="Characterization\n(NMR, HRMS, FT-IR)"]; F [label="In Vitro Validation\n(Kinase & Cytotoxicity Assays)"];
A -> C; B -> C; C -> D [label="C-C Bond Formation"]; D -> E [label="Purity & Structural Confirmation"]; E -> F [label="Validated Compounds"]; }
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
B. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This is a representative protocol for determining the IC₅₀ of test compounds against a specific kinase.
-
Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in the kinase buffer.
-
In a 384-well plate, add the diluted compounds, the target kinase, a fluorescently labeled tracer, and a europium-labeled antibody.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.
C. Cell Viability (Cytotoxicity) Assay (MTS Assay)
This assay is used to determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).
-
Seed cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the CC₅₀ values by plotting the percentage of cell viability against the compound concentration.
V. Conclusion and Future Directions
This guide outlines a systematic approach for the synthesis, characterization, and validation of novel compounds derived from this compound. The Suzuki-Miyaura coupling provides a robust platform for generating a diverse chemical library. By comparing the biological activity of these novel benzodioxole derivatives with established alternatives like benzofurans, researchers can gain valuable insights into the SAR and identify promising lead candidates for further development.
Future work should focus on expanding the library of derivatives to include a wider range of aryl and heteroaryl substituents. Promising compounds should be further evaluated in more complex cellular models and eventually in in vivo efficacy and toxicity studies. The ultimate goal is to leverage the unique properties of the this compound scaffold to develop novel, potent, and selective kinase inhibitors for the treatment of cancer and other diseases.
VI. References
-
Synthesis and Antifungal Activity of Novel 6-Fluoro-4-alkyl(aryl)thioquinazoline Derivatives. (2025). Journal of Heterocyclic Chemistry. [Link]
-
The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. (2022). Molecules. [Link]
-
Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023). ChemRxiv. [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). Biomolecules. [Link]
-
Synthesis, antiviral activity, and structure-activity relationship of 1,3-benzodioxolyl pyrrole-based entry inhibitors targeting the Phenyl43 cavity in HIV-1 gp120. (2021). RSC Medicinal Chemistry. [Link]
-
(PDF) Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). Research Journal of Chemistry and Environment. [Link]
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2025). RSC Advances. [Link]
-
Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002). Il Farmaco. [Link]
-
Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). Scientific Reports. [Link]
-
Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025). Journal of Molecular Structure. [Link]
-
Structures of benzodioxol derivatives having various biological activities. (2020). ResearchGate. [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2020). Molecules. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure. (2021). ChemMedChem. [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2015). Iranian Journal of Pharmaceutical Research. [Link]
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. (2023). RSC Medicinal Chemistry. [Link]
-
Benzofuran-appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2020). Molecules. [Link]
-
Comparative analyses of structural features and scaffold diversity for purchasable compound libraries. (2017). Journal of Cheminformatics. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules. [Link]
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[3][4][5]hiadiazole Derivatives. (2024). Pharmaceutical Chemistry Journal. [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2014). European Journal of Medicinal Chemistry. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022). Frontiers in Plant Science. [Link]
-
Functionalized Benzobarrelene Derivatives – A Novel Synthetic Route and Reactivity Studies. (n.d.). TU Chemnitz. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
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- 2. tcichemicals.com [tcichemicals.com]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Bromo-4-fluoro-1,3-benzodioxole
Introduction: The Imperative for Rigorous Analytical Oversight
6-Bromo-4-fluoro-1,3-benzodioxole is a fluorinated and brominated benzodioxole derivative. Such halogenated heterocyclic compounds are pivotal building blocks in modern medicinal chemistry, often serving as key intermediates in the synthesis of complex pharmaceutical agents. The precise structural features—the bromine and fluorine atoms—can significantly influence the pharmacological properties of the final active pharmaceutical ingredient (API). Consequently, ensuring the identity, purity, and quality of this intermediate is not merely a matter of process control; it is a foundational requirement for the safety and efficacy of the end product.
In the landscape of pharmaceutical development, analytical methods are the bedrock of quality assurance. However, the lifecycle of a drug candidate often involves multiple laboratories, evolving synthetic routes, or the introduction of new analytical technologies. This necessitates a robust framework for ensuring that data generated at different times, by different methods, or in different locations are equivalent and reliable. This is the critical role of analytical method cross-validation .
This guide provides an in-depth comparison of two primary analytical techniques for the characterization and quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method development, present detailed experimental protocols, and culminate in a comprehensive workflow for the cross-validation of these methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Chapter 1: The Analytical Workflow: A Structured Approach
A comprehensive characterization of a pharmaceutical intermediate like this compound requires a multi-faceted analytical approach. The workflow begins with structural confirmation and proceeds to purity assessment and impurity profiling.
Caption: Analytical workflow for a pharmaceutical intermediate.
Chapter 2: Primary Analytical Methods
We will focus on two orthogonal methods for the quantification and impurity profiling of this compound: Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS). Orthogonal methods, which rely on different separation and detection principles, provide a more comprehensive assessment of a compound's purity.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry for purity analysis. A reversed-phase method is ideal for a molecule of intermediate polarity like this compound.
Expertise & Experience: The "Why" Behind the Protocol
-
Column Choice (C18): A C18 (octadecylsilane) column is the standard for reversed-phase chromatography due to its excellent retention of moderately non-polar compounds. The aromatic ring and halogen substituents of our analyte will interact favorably with the stationary phase.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen over methanol as it typically offers lower viscosity (leading to better efficiency) and a lower UV cutoff, which is beneficial for detection. A gradient elution is selected to ensure that any potential impurities, which may have significantly different polarities, are eluted with good peak shape within a reasonable runtime.
-
Detector (UV): The benzodioxole ring system contains a chromophore that absorbs UV light. A wavelength of 290 nm is often a good starting point for this class of compounds, providing a balance of sensitivity and specificity.
-
Sample Preparation: Dissolving the sample in the mobile phase is a best practice to prevent peak distortion or precipitation at the column head.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 60% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, return to 60% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute as necessary for linearity and quantification experiments.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides highly specific detection, confirming the identity of eluted peaks based on their mass-to-charge ratio and fragmentation patterns.
Expertise & Experience: The "Why" Behind the Protocol
-
Column Choice (HP-5ms or equivalent): A non-polar 5% phenyl methylpolysiloxane column is an excellent general-purpose column for separating a wide range of compounds. It is robust and provides good resolution for aromatic compounds.[4] The "ms" designation indicates low bleed, which is crucial for achieving low detection limits with a mass spectrometer.[5]
-
Inlet Temperature: A temperature of 250°C ensures the rapid and complete volatilization of the analyte without causing thermal degradation.
-
Oven Program: A temperature ramp is essential for separating compounds with different boiling points. Starting at a lower temperature allows for the separation of more volatile impurities before ramping up to elute the main analyte and any less volatile components.
-
Detection (MS): Operating in full scan mode allows for the identification of unknown impurities. For quantification, Selected Ion Monitoring (SIM) mode can be used to dramatically increase sensitivity by focusing only on characteristic ions of the target analyte. The presence of bromine provides a distinct isotopic pattern (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), which is a powerful confirmation tool.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (50:1 ratio).
-
Oven Program: Hold at 100°C for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-400).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Chapter 3: Cross-Validation of HPLC and GC-MS Methods
Trustworthiness: The Principle of Method Cross-Validation
Cross-validation is the formal process of comparing two distinct analytical procedures to demonstrate that they provide equivalent results.[3] This is essential when, for example, a method is transferred from an R&D lab (perhaps using HPLC) to a QC lab that will use GC-MS for routine testing. The objective is to prove that the data are comparable and that decisions made based on either method would be the same.[6][7] The ICH Q2(R2) guideline provides the framework for which validation characteristics should be considered.[2][8][9]
The Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation Study
-
Define Acceptance Criteria: Before starting, establish clear criteria for equivalency. For example, the mean difference in purity results between the two methods should be no more than ±2.0%, and the precision (%RSD) of results for each method should be ≤5.0%.
-
Sample Selection: Select at least three batches of this compound with varying purity levels (e.g., one near the specification limit, one typical production batch, and one high-purity batch).
-
Analysis:
-
For each batch, prepare six individual samples.
-
Analyze three samples on the validated HPLC-UV system.
-
Analyze the remaining three samples on the validated GC-MS system.
-
-
Data Evaluation:
-
Calculate the purity of each sample using both methods.
-
For each batch, calculate the mean purity and the relative standard deviation (RSD) for each method.
-
Calculate the difference in the mean purity values between the two methods.
-
Use an appropriate statistical test (like a two-sample t-test) to determine if there is a statistically significant difference between the means.
-
Data Presentation: Comparative Performance Summary
The table below summarizes the expected performance characteristics from the initial validation of each method, which forms the basis for the cross-validation study.
| Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R2) Guideline Reference |
| Specificity | Baseline resolution from known impurities | Unique mass spectrum and retention time | Demonstrated |
| Linearity (r²) | > 0.999 | > 0.998 | Assessed |
| Range | 0.1 - 1.5 mg/mL | 1 - 100 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.0% - 103.0% | Required at multiple levels |
| Precision (%RSD) | < 1.5% | < 2.5% | Repeatability & Intermediate Precision |
| LOD | 0.002 mg/mL | 0.1 µg/mL | Based on Signal-to-Noise |
| LOQ | 0.006 mg/mL | 0.3 µg/mL | Based on Signal-to-Noise |
| Robustness | Unaffected by minor changes in flow, temp | Unaffected by minor changes in ramp rate | Demonstrated during development[10] |
Chapter 4: Alternative and Complementary Techniques
While HPLC and GC-MS are primary tools for quantification, other techniques offer unique advantages, especially for a fluorinated compound.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
For a molecule containing fluorine, ¹⁹F NMR is an exceptionally powerful analytical tool.[11]
-
Absolute Quantification: qNMR is a primary analytical method, meaning it can determine concentration without the need for a calibration curve, provided a certified internal standard is used.
-
High Specificity: The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range. Since there are virtually no endogenous fluorine signals in typical samples, the baseline is clean, making it highly specific.[11]
-
Utility in Complex Matrices: This technique can be used to determine the mass balance of fluorinated compounds in metabolism studies, offering an alternative to using radiolabeled compounds.[12][13]
This method could serve as a third, highly reliable technique to resolve any discrepancies found during the HPLC/GC-MS cross-validation.
Chapter 5: Best Practices and Troubleshooting
Developing and validating methods for halogenated compounds can present unique challenges.[14][15]
-
Column Inertness (GC-MS): Halogenated compounds can sometimes interact with active sites in the GC inlet or column, leading to poor peak shape (tailing) and reduced response. Using ultra-inert liners and columns is critical for achieving good performance.[5]
-
Sample Preparation: The accuracy of any method is highly dependent on sample preparation.[14] Ensure complete dissolution and avoid solvents that interfere with the analysis (e.g., chlorinated solvents in GC-MS if chlorine-containing impurities are expected).
-
Managing High Concentration Samples: In GC-MS, analyzing high-concentration samples can lead to source contamination. A higher split ratio or sample dilution may be necessary to protect the instrument and maintain a linear response.
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring data integrity throughout the lifecycle of a pharmaceutical product. For a key intermediate like this compound, demonstrating the equivalency of orthogonal methods such as HPLC-UV and GC-MS provides the highest level of confidence in reported purity values. By grounding these comparative studies in the principles of the ICH and FDA guidelines, researchers and drug developers can build a robust analytical foundation, ensuring that the quality of their intermediates translates directly to the safety and efficacy of the final drug product.
References
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Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
Cross and Partial Validation. European Bioanalysis Forum. [Link]
-
Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology. [Link]
-
Alternate Strategies to Obtain Mass Balance without the Use of Radio labeled Compounds: Application of Quantitative Fluorine (F-19) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ResearchGate. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. [Link]
-
Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). ResearchGate. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. ResearchGate. [Link]
-
¹⁹F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Challenges in Analytical Method Development For. Scribd. [Link]
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Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]
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Challenges in Analytical Method Development and Validation. BioPharm International. [Link]
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GC AND GC/MS. Agilent. [Link]
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Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
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A Comparative Guide to the Synthetic Routes of 6-Bromo-4-fluoro-1,3-benzodioxole
Introduction
6-Bromo-4-fluoro-1,3-benzodioxole is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. The strategic placement of the bromo and fluoro substituents on the benzodioxole core imparts unique electronic and lipophilic properties, making it a valuable intermediate in drug discovery and development. This guide provides a comparative analysis of two plausible synthetic routes to this important molecule, offering insights into the strategic choices and experimental nuances of each pathway. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Route 1: Sequential Bromination and Cyclization from 3-Fluorocatechol
This synthetic approach commences with the commercially available 3-fluorocatechol, proceeds through a regioselective bromination, and culminates in the formation of the benzodioxole ring.
Causality of Experimental Choices
The primary advantage of this route lies in the well-defined regiochemistry of the initial bromination step. The hydroxyl groups of the catechol are strong activating groups and direct the electrophilic substitution. The fluorine atom, while also an ortho-, para-director, is less activating than the hydroxyls. This ensures a high degree of selectivity in the introduction of the bromine atom.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-3-fluorocatechol
In a solution of 3-fluorocatechol (7.2 g) in 50 ml of carbon tetrachloride and 40 ml of chloroform, a solution of 2.88 ml of bromine in 30 ml of carbon tetrachloride is added dropwise over 10 minutes at -10°C.[1] The reaction mixture is stirred at this temperature for an additional hour. The resulting precipitate is filtered, washed with cold carbon tetrachloride, and dried to yield 4-bromo-3-fluorocatechol as a white powder.[1]
Step 2: Synthesis of this compound
The 4-bromo-3-fluorocatechol is then reacted with a suitable methylenating agent. For instance, treatment with diiodomethane in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF at elevated temperatures will yield the desired this compound. A similar procedure using diphenylchloromethane has been reported to produce the corresponding 2,2-diphenyl derivative.[1]
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Route 2: Cyclization Followed by Regioselective Bromination
This alternative pathway first constructs the 4-fluoro-1,3-benzodioxole ring system, which is then subjected to electrophilic bromination.
Causality of Experimental Choices
The success of this route hinges on the directing effects of the substituents on the benzodioxole ring during the bromination step. The methylenedioxy group is a strong activating group and an ortho-, para-director. The fluorine atom at the 4-position blocks one of the para positions relative to the oxygen atoms of the dioxole ring. Consequently, electrophilic attack is anticipated to occur predominantly at the 6-position, which is para to one of the ring oxygens and ortho to the other, and is sterically accessible.
Experimental Protocol
Step 1: Synthesis of 4-Fluoro-1,3-benzodioxole
3-Fluorocatechol is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. A base, typically potassium carbonate or cesium carbonate, is added, followed by the dropwise addition of a methylenating agent like dibromomethane or dichloromethane. The reaction mixture is heated to facilitate the nucleophilic substitution and ring closure. Standard aqueous workup and purification by distillation or chromatography yields 4-fluoro-1,3-benzodioxole.
Step 2: Synthesis of this compound
To a solution of 4-fluoro-1,3-benzodioxole in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (NBS) is added portion-wise at room temperature.[2] The reaction is stirred until completion, which can be monitored by thin-layer chromatography. The reaction mixture is then quenched, and the product is isolated through extraction and purified by crystallization or chromatography to afford this compound. The use of NBS provides a milder and more selective bromination compared to liquid bromine.[3][4]
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Parameter | Route 1: Sequential Bromination and Cyclization | Route 2: Cyclization Followed by Bromination |
| Starting Material | 3-Fluorocatechol | 3-Fluorocatechol |
| Number of Steps | 2 | 2 |
| Key Intermediate | 4-Bromo-3-fluorocatechol | 4-Fluoro-1,3-benzodioxole |
| Regiocontrol | Excellent in the bromination of 3-fluorocatechol. | Good, based on the strong directing effect of the methylenedioxy group. |
| Potential Byproducts | Isomers from non-selective bromination (minor). | Isomers from bromination at other positions (minor). |
| Reagents & Conditions | Uses bromine, which requires careful handling. | Utilizes NBS, a safer and more manageable brominating agent.[3][4] |
| Overall Yield | Dependent on the efficiency of both steps. | Dependent on the efficiency of both steps. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 provides excellent control over the regiochemistry of bromination early in the synthesis. The isolation of the crystalline 4-bromo-3-fluorocatechol intermediate can also facilitate purification.
-
Route 2 benefits from the use of N-bromosuccinimide, which is generally considered a safer and more selective brominating agent than elemental bromine.[3][4] The regioselectivity of the final bromination step is predicted to be high due to the strong directing influence of the existing substituents.
The choice between these two routes will ultimately depend on factors such as the availability and cost of reagents, desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents. For syntheses where high regiochemical purity is paramount and the handling of bromine is not a concern, Route 1 is an excellent choice. For applications where milder reaction conditions and the use of a safer brominating agent are preferred, Route 2 presents a compelling alternative.
References
-
Huang, W., Liu, Y., & Lu, L. (1994). One‐step synthesis of some polyfluoroalkylated 1,3‐benzodioxoles, 4H‐1,3‐benzodioxins and dibenzo[d, f][3][5]dioxepins. Chinese Journal of Chemistry, 12(1), 79–84. [Link]
-
PrepChem. (n.d.). Synthesis of 4-bromo-3-fluorocatechol. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 27). N-Bromosuccinimide. In Wikipedia. [Link]
- Google Patents. (n.d.). Method for producing 4-halocatechol compound.
-
ChemHelp ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]
-
Reagent Friday: NBS (N-Bromo Succinimide). (2011, June 10). Master Organic Chemistry. [Link]
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- 5. Sci-Hub. One‐step synthesis of some polyfluoroalkylated 1,3‐benzodioxoles, 4H‐1,3‐benzodioxins and dibenzo[d, f] [1,3]dioxepins / Chinese Journal of Chemistry, 1994 [sci-hub.box]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-fluoro-1,3-benzodioxole
As researchers and professionals in drug development, our work with novel chemical entities like 6-Bromo-4-fluoro-1,3-benzodioxole demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper disposal of such halogenated compounds is not merely a regulatory formality; it is a critical component of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Essential Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. As a brominated and fluorinated aromatic compound, it belongs to the category of halogenated organic compounds, which require specialized disposal procedures.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals provide a strong basis for assessing its potential hazards.
Key potential hazards include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon contact.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid particles, preventing serious eye irritation.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Viton). A fully buttoned lab coat. | Prevents direct skin contact, which can cause irritation.[6] Double gloving is recommended for spill cleanup.[6] |
| Respiratory Protection | Handle only in a well-ventilated area or a chemical fume hood. | Minimizes the risk of inhaling potentially irritating vapors or aerosols.[7][8] |
The Core Principle: Segregated Disposal via Incineration
The central tenet for disposing of this compound is that it must be treated as halogenated organic hazardous waste .[1] This classification is critical for two reasons:
-
Environmental Persistence: Halogenated compounds can be persistent in the environment and require specific treatment methods to ensure their complete destruction.
-
Incineration Byproducts: When combusted, brominated compounds can form highly corrosive and toxic gases like hydrogen bromide (HBr).[9] Licensed hazardous waste incinerators are equipped with flue gas scrubbers and other advanced pollution control systems to neutralize these byproducts, a capability that standard disposal methods lack.[7]
Therefore, under no circumstances should this compound or its containers be disposed of in regular laboratory trash or flushed down the drain .[6][10] The only acceptable method is through a licensed chemical destruction facility.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handover for disposal.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step in the disposal process. Improperly mixed waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designate a "Halogenated Organic Waste" container. This container is exclusively for this compound and other similar halogenated materials.[11]
-
Solid Waste: Collect any residual solid compound, contaminated weighing boats, gloves, and wipers into this dedicated container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container.
-
DO NOT MIX with the following:
Step 2: Proper Containerization
The integrity of the waste container is essential for preventing leaks and ensuring safe transport.
-
Select a Compatible Container: Use a polyethylene (poly) carboy or bottle provided by your institution's Environmental Health & Safety (EHS) department.[6][12] Metal cans are not recommended as halogenated solvents can degrade to form acids that corrode metal.[6]
-
Ensure Good Condition: The container must be in good condition, with no cracks or leaks, and must have a secure, tightly-sealing screw cap.[11]
-
Keep Closed: The waste container must remain closed at all times except when you are actively adding waste.[11][12] This prevents the release of vapors into the laboratory.
Step 3: Accurate and Complete Labeling
Label the container as soon as the first drop of waste is added.
-
Affix a "Hazardous Waste" Tag: Use the official tag provided by your EHS office.[12]
-
Identify Contents: Clearly write the full chemical name, "this compound," and list any other chemical constituents and their approximate percentages.[12] Do not use abbreviations or chemical formulas.[11]
-
Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., "Toxic," "Irritant").[12]
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated SAA within the laboratory pending pickup.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[6]
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly acids and bases.[6]
Step 5: Scheduling Waste Pickup
-
Contact EHS: Once the container is about three-quarters full, or if you are generating waste infrequently, contact your institution's EHS office to schedule a pickup.[12]
-
Follow Institutional Procedures: Adhere to all local and institutional requirements for waste manifest and handover.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
Spill Management
-
Small Spills (<100 mL, manageable in <10 mins):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (double nitrile gloves recommended), absorb the spill with an inert material like vermiculite or sand.[6]
-
Collect the absorbent material using non-sparking tools and place it in your designated halogenated waste container.[8]
-
Clean the spill area and report the incident to your laboratory supervisor.
-
-
Large Spills:
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
Eurofins. (2024). 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA. Retrieved from [Link]
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Navigating the Safe Handling of 6-Bromo-4-fluoro-1,3-benzodioxole: A Comprehensive Guide to Personal Protective Equipment and Disposal
As the landscape of pharmaceutical research and development continues to evolve, the synthesis and handling of novel chemical entities are paramount. Among these, 6-Bromo-4-fluoro-1,3-benzodioxole, a halogenated aromatic compound, presents unique safety challenges that necessitate a robust and well-defined handling protocol. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe utilization and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Profile and Risk Assessment
Based on data from similar halogenated benzodioxole derivatives, this compound is anticipated to exhibit the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation.[1][4][5]
A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the scale of the experiment, the potential for aerosol generation, and the adequacy of existing ventilation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves are a suitable option for general splash hazards.[1][8][9] For prolonged contact or handling of large quantities, consider more resistant materials like butyl rubber.[9] Always inspect gloves for integrity before use. | Prevents skin contact, which can lead to irritation.[1][3] |
| Body Protection | A long-sleeved laboratory coat is mandatory.[6] For larger scale operations or when there is a higher risk of splashes, a chemically resistant apron or coveralls (e.g., Tychem®) should be worn.[6][10] | Protects underlying clothing and skin from contamination. |
| Respiratory Protection | In well-ventilated areas, such as a certified chemical fume hood, respiratory protection may not be necessary for small-scale laboratory use.[1] For larger quantities, in cases of inadequate ventilation, or when generating aerosols, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate organic vapor cartridge is required.[1][10] | Prevents the inhalation of vapors or aerosols that may cause respiratory tract irritation.[1][4][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
1. Preparation:
-
Ensure that a current Safety Data Sheet for a closely related compound is accessible.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated work area within the fume hood, covering the surface with absorbent, disposable bench paper.
2. Handling:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid actions that could generate dust or aerosols.
-
Keep containers of the chemical closed when not in use.
3. Decontamination:
-
After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Pathway
Caption: Segregation and disposal pathway for waste contaminated with this compound.
1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Unused Chemical: Any excess or unwanted this compound should be disposed of in its original container, which should be properly sealed and labeled as waste.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Waste containers should be kept closed and stored in a designated satellite accumulation area within the laboratory.
3. Final Disposal:
-
Dispose of all waste through your institution's Environmental Health and Safety (EHS) office.[3][11] All disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[9]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their scientific endeavors.
References
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear.
- Syracuse University, Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- MilliporeSigma. (2025, April 28). Safety Data Sheet.
- Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Echemi. (n.d.). 6-BROMO-2,2,3,3-TETRAFLUORO-1,4-BENZODIOXAN Safety Data Sheets.
- Apollo Scientific. (n.d.). 6-Bromo-3-chloro-2-fluoroiodobenzene Safety Data Sheet.
- Fisher Scientific. (2023, August 21). SAFETY DATA SHEET - 6-Bromopiperonal.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3-Benzodioxole.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 6-Bromopiperonal.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2(3H)-Benzoxazolone, 6-bromo-.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - 5-Bromo-2,2-difluoro-1,3-benzodioxole.
- National Center for Biotechnology Information. (n.d.). 2,2-Difluoro-1,3-benzodioxole. PubChem.
- Echemi. (n.d.). 1,3-Benzodioxole,6-bromo-4-methoxy- Safety Data Sheets.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


